NSC45586 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H17N6NaO3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1/p-1 |
InChI Key |
XPYXCDXPWJROPD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NSC45586 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC45586 sodium is a small molecule inhibitor of the Pleckstrin Homology Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically targeting PHLPP1 and PHLPP2.[1][2][3] By inhibiting these key negative regulators of pro-survival signaling pathways, NSC45586 leads to the activation of downstream effectors, most notably the protein kinase Akt. This guide provides a comprehensive overview of the mechanism of action of NSC45586, including its molecular target, downstream signaling effects, and relevant quantitative data. Detailed experimental protocols for assessing its activity and illustrative diagrams of the involved pathways and workflows are also presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Inhibition of PHLPP1/2
NSC45586 targets the Protein Phosphatase 2C (PP2C) domain of both PHLPP1 and PHLPP2.[1][3] These phosphatases are crucial negative regulators of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. The primary molecular consequence of PHLPP inhibition by NSC45586 is the increased phosphorylation and subsequent activation of Akt.[1]
In chondrocytes, NSC45586 has been shown to exhibit a dual mechanism of action. Firstly, it directly inhibits the phosphatase activity of PHLPP1/2, leading to a rapid increase in the phosphorylation of its substrates. Secondly, it promotes a sustained suppression of PHLPP1 and PHLPP2 at both the mRNA and protein levels.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro and Cellular Activity
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (Akt activation) | ~70 µM | In cells | [2][5] |
| IC50 (Chondrocyte Maturation) | 4 µM | Primary Chondrocytes | [4] |
| Effective Concentration | 25 µM | ATDC5 cells and primary immature chondrocytes (for Pth1r expression) | [2] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 3.5 - 6 hours | Intravenous | [1][6] |
Signaling Pathways
The primary signaling pathway affected by NSC45586 is the PI3K/Akt pathway. PHLPP isoforms dephosphorylate the hydrophobic motif of Akt (Serine 473 for Akt1), which is a critical step for its inactivation.[3] By inhibiting PHLPP, NSC45586 prevents this dephosphorylation, leading to sustained Akt activation. PHLPP1 preferentially dephosphorylates Akt2 and Akt3, while PHLPP2 targets Akt1 and Akt3.[3][4] Activated Akt, in turn, phosphorylates a multitude of downstream substrates involved in cell survival, proliferation, and metabolism.
Additionally, PHLPP is known to dephosphorylate and destabilize conventional and novel isoforms of Protein Kinase C (PKC).[2][4] Therefore, inhibition of PHLPP by NSC45586 is also expected to increase PKC activity and stability.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of NSC45586.
In Vitro PHLPP Phosphatase Assay
This protocol describes a general method to assess the direct inhibitory effect of NSC45586 on purified PHLPP enzymes using a phosphopeptide substrate.
Materials:
-
Purified recombinant PHLPP1 and PHLPP2 enzymes
-
Phosphopeptide substrate (e.g., a peptide corresponding to the Akt hydrophobic motif with a phosphorylated serine)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl₂, 5 mM MnCl₂
-
Malachite Green Phosphate Assay Kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of NSC45586 in Assay Buffer.
-
In a 96-well plate, add the diluted NSC45586 or vehicle control (DMSO).
-
Add the purified PHLPP enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value of NSC45586.
Western Blot Analysis of Akt Phosphorylation in Cells
This protocol details the procedure for treating cells with NSC45586 and subsequently analyzing the phosphorylation status of Akt by western blotting.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active PI3K/Akt signaling)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of NSC45586 (e.g., 10, 25, 50, 75, 100 µM) for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.
-
Conclusion
This compound is a valuable research tool for studying the roles of PHLPP1 and PHLPP2 in cellular signaling. Its ability to inhibit these phosphatases and subsequently activate the pro-survival Akt pathway makes it a compound of interest for further investigation in various disease contexts, including cancer and neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the PHLPP-Akt axis with NSC45586 and related compounds.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC45586: A Technical Guide to a Novel PHLPP1/PHLPP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC45586 is a small molecule inhibitor of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1 and PHLPP2). These phosphatases are critical negative regulators of key cell signaling pathways, including the PI3K/Akt and PKC pathways, which are implicated in cell survival, proliferation, and apoptosis. By dephosphorylating the hydrophobic motif of Akt (Ser473) and conventional/novel PKCs, PHLPPs act as tumor suppressors.[1][2] Inhibition of PHLPP1/2 by NSC45586 presents a therapeutic strategy for diseases characterized by repressed cell survival signaling, such as neurodegenerative disorders and potentially certain cancers where increased Akt activity is desired. This document provides a comprehensive technical overview of NSC45586, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
NSC45586 targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[3] It was identified through a combination of chemical and virtual screening of the National Cancer Institute (NCI) compound libraries.[4][5] Mechanistic studies suggest that NSC45586 acts as an uncompetitive inhibitor, binding to the hydrophobic cleft near the active site and interacting with one of the manganese ions required for catalytic activity.[6]
In addition to its direct inhibitory effect on phosphatase activity, some studies have shown that prolonged exposure to NSC45586 can lead to a reduction in the protein levels of PHLPP1 and PHLPP2 in certain cell types.[7] This suggests a dual mechanism of action: rapid inhibition of enzymatic function and a longer-term downregulation of the target proteins.[7]
Quantitative Inhibitory Data
The inhibitory potency of NSC45586 has been characterized in both in vitro and cellular assays. The reported IC50 values vary depending on the experimental context.
| Assay Type | Target | Substrate | IC50 (µM) | Reference |
| In Vitro Phosphatase Assay | Purified PHLPP2 catalytic domain | p-nitrophenyl phosphate (pNPP) | ~4 | [8] |
| Cellular Assay (HT29 cells) | Endogenous PHLPP | Endogenous Akt | ~70 | [9] |
Note: The in vitro IC50 value of ~4 µM is also cited for a related compound, NSC117079. The cellular IC50 is an approximation based on the concentration required to see a significant increase in Akt Ser473 phosphorylation.
Signaling Pathway
NSC45586 modulates the PI3K/Akt signaling pathway by inhibiting PHLPP1/2. This leads to an increase in the phosphorylation of Akt at Serine 473, a key step in its full activation. Activated Akt can then phosphorylate a multitude of downstream targets to promote cell survival and inhibit apoptosis.
Caption: PI3K/Akt signaling pathway and the inhibitory action of NSC45586 on PHLPP1/2.
Experimental Protocols
In Vitro PHLPP2 Phosphatase Assay
This protocol is adapted from the initial screening method used for the discovery of NSC45586.[4][5]
Objective: To determine the in vitro inhibitory activity of NSC45586 against the purified catalytic domain of PHLPP2.
Materials:
-
Purified recombinant PHLPP2 catalytic domain
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MnCl₂, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
NSC45586 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of NSC45586 in DMSO.
-
In a 96-well plate, add 2 µL of the NSC45586 dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 98 µL of a solution containing the PHLPP2 catalytic domain in assay buffer to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of a pre-warmed solution of pNPP in assay buffer.
-
Immediately measure the absorbance at 405 nm and continue to monitor the absorbance every minute for 30 minutes at 30°C.
-
The rate of pNPP hydrolysis is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of NSC45586 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro PHLPP2 phosphatase assay.
Cellular Assay for PHLPP Inhibition (Western Blot)
This protocol is based on methods used to assess the effect of NSC45586 on Akt phosphorylation in cultured cells.[9]
Objective: To determine the effect of NSC45586 on the phosphorylation of Akt at Ser473 in a cellular context.
Materials:
-
Human colon cancer cell line (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NSC45586 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HT29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of NSC45586 (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the relative increase in Akt phosphorylation at Ser473.
Selectivity Profile
Conclusion
NSC45586 is a valuable research tool for studying the roles of PHLPP1 and PHLPP2 in cellular signaling. Its ability to inhibit PHLPP activity and subsequently increase Akt phosphorylation makes it a useful probe for investigating pathways involved in cell survival and apoptosis. Further research is needed to fully elucidate its therapeutic potential and to optimize its pharmacological properties for in vivo applications. Researchers using NSC45586 should carefully consider the concentrations used and the duration of treatment, given its potential dual mechanism of action.
References
- 1. Discovery of Small Molecule Inhibitors of the PH Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) by Chemical and Virtual Screening | Semantic Scholar [semanticscholar.org]
- 2. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening. | Sigma-Aldrich [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The PHLPP Inhibitor NSC45586 Sodium: A Technical Guide to its Role in Akt Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC45586 sodium has emerged as a valuable research tool for the targeted activation of the Akt signaling pathway. As a selective inhibitor of the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP) family, NSC45586 prevents the dephosphorylation of Akt, a critical node in cellular signaling cascades that govern cell survival, growth, and proliferation. Dysregulation of the Akt pathway is a hallmark of numerous diseases, most notably cancer, making pharmacological modulators like NSC45586 of significant interest. This technical guide provides an in-depth overview of the mechanism of action of NSC45586, quantitative data on its cellular effects, detailed experimental protocols for its use, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central mediator of diverse cellular processes. The activation of Akt is a multi-step process, culminating in its phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif. Full activation of Akt requires the phosphorylation of both sites. The PHLPP family of phosphatases, comprising PHLPP1 and PHLPP2, act as key negative regulators of this pathway by directly dephosphorylating Akt at the Ser473 residue, thereby attenuating its signaling output.
This compound is a small molecule inhibitor that selectively targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1][2][3] By inhibiting PHLPP activity, NSC45586 effectively sustains the phosphorylated, active state of Akt, leading to the downstream activation of pro-survival and pro-growth signaling cascades. This targeted mechanism of action makes NSC45586 a powerful tool for investigating the physiological and pathological roles of the Akt pathway.
Mechanism of Action of this compound
NSC45586 functions as an uncompetitive inhibitor of PHLPP, binding to a hydrophobic cleft near the active site and interacting with one of the essential manganese ions required for phosphatase activity.[4] This inhibition is selective for PHLPP over other related phosphatases.[2][4] The primary consequence of PHLPP inhibition by NSC45586 is the accumulation of phosphorylated Akt (at Ser473), leading to the potentiation of Akt-mediated signaling.
Figure 1: Mechanism of this compound Action.
Quantitative Data on Cellular Effects
The efficacy of NSC45586 in activating Akt signaling has been demonstrated across various cell types. The following tables summarize the key quantitative findings from published research.
| Parameter | Cell Type | Condition | Value | Reference |
| IC₅₀ (Akt activation) | Various | In cells | ~70 µM | [2][4] |
| Optimal Concentration | Primary Rat Cortical Neurons | Basal | 50 µM | |
| Optimal Concentration | Primary Rat Cortical Neurons | + 50 ng/mL IGF-1 | 50 µM | |
| Treatment Concentration | ATDC5 and Primary Immature Chondrocytes | 24 hours | 25 µM | [5] |
Table 1: Potency and effective concentrations of this compound.
| Cell Type | Treatment | Phosphorylation Site | Fold Change (vs. Control) | Reference |
| Primary Rat Cortical Neurons | 50 µM NSC45586 | p-Akt (Ser473) | Dose-dependent increase | |
| Primary Mouse Chondrocytes | NSC45586 | p-Akt2 | 2 to 6-fold increase | |
| Primary Mouse Chondrocytes | NSC45586 | p-PKC | 2 to 6-fold increase |
Table 2: Effect of NSC45586 on Akt and PKC phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving NSC45586 to assess its impact on the Akt signaling pathway.
Western Blotting for Phosphorylated Akt
This protocol is designed to detect changes in the phosphorylation status of Akt at Ser473 and Thr308 following treatment with NSC45586.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-total Akt
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated Akt levels to total Akt levels.
Figure 2: Western Blotting Workflow.
In Vitro PHLPP Phosphatase Assay
This colorimetric assay measures the general phosphatase activity of PHLPP and can be used to determine the inhibitory effect of NSC45586.[1]
Materials:
-
Purified PHLPP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 5 mM MnCl₂)
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 50 mM in assay buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of purified PHLPP enzyme and NSC45586 in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, PHLPP enzyme, and NSC45586 (or vehicle control).
-
Reaction Initiation: Start the reaction by adding the pNPP solution to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the amount of p-nitrophenol produced and determine the inhibitory effect of NSC45586.
Figure 3: PHLPP Phosphatase Assay Workflow.
Akt Signaling Pathway Activated by NSC45586
By inhibiting PHLPP, NSC45586 promotes the phosphorylation of Akt at Ser473, a key step in its full activation. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes. Key downstream effectors include GSK3β (Glycogen Synthase Kinase 3β) and FOXO (Forkhead box protein O) transcription factors, which are involved in cell metabolism, proliferation, and survival.
Figure 4: NSC45586-mediated Akt Pathway Activation.
Conclusion
This compound is a specific and potent tool for the chemical activation of the Akt signaling pathway through the inhibition of PHLPP phosphatases. Its utility in dissecting the complex roles of Akt in cellular physiology and disease is well-established. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize NSC45586 in their studies of Akt signaling. Further research into the effects of NSC45586 in various cancer models will continue to elucidate the therapeutic potential of targeting the PHLPP-Akt axis.
References
Discovery and Initial Characterization of NSC45586: A PHLPP1/2 Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
NSC45586 is a small molecule inhibitor of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1 and PHLPP2). These phosphatases are key negative regulators of pro-survival signaling pathways, primarily through the dephosphorylation and inactivation of Akt and Protein Kinase C (PKC). By inhibiting PHLPP1/2, NSC45586 promotes the activation of these critical downstream kinases, suggesting its potential as a therapeutic agent in contexts where enhanced cell survival and proliferation are desirable, such as in neuroprotection and cartilage regeneration. This document provides a comprehensive overview of the discovery, mechanism of action, and initial in vitro and in vivo characterization of NSC45586. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and experimental workflow are presented to facilitate further research and development.
Introduction
The reversible phosphorylation of proteins is a fundamental mechanism controlling a vast array of cellular processes. The balance between the activities of protein kinases and phosphatases dictates the state of cellular signaling networks. The PHLPP family of serine/threonine phosphatases, comprising PHLPP1 and PHLPP2, has emerged as a critical node in the regulation of cell fate. PHLPPs function as tumor suppressors by directly dephosphorylating the hydrophobic motif of key pro-survival kinases, including Akt and PKC, thereby terminating their signaling cascades.[1][2]
The discovery of small molecule inhibitors of PHLPPs presents a promising therapeutic strategy for conditions where the augmentation of pro-survival signaling is beneficial. NSC45586 was identified through a combination of chemical and virtual screening of the National Cancer Institute (NCI) repository for its ability to inhibit the phosphatase activity of PHLPP2.[2] This document details the initial characterization of NSC45586, a selective inhibitor of both PHLPP1 and PHLPP2.
Mechanism of Action
NSC45586 targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[3] By inhibiting the catalytic activity of these phosphatases, NSC45586 prevents the dephosphorylation of Akt at serine 473 (Ser473) and conventional/novel PKC isoforms at their corresponding hydrophobic motifs.[2] This leads to the sustained activation of Akt and PKC, promoting downstream signaling events that regulate cell survival, proliferation, and metabolism.
dot
Caption: Signaling pathway inhibited by NSC45586.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of NSC45586.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (µM) | Reference |
| PHLPP2 (phosphatase domain) | In vitro phosphatase assay | ~5 | [2] |
| PHLPP1 | In vitro phosphatase assay | Not explicitly stated, but inhibited | [2][4] |
| Chondrocyte Maturation | Glycosaminoglycan (GAG) production | 4 | [1] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | NSC45586 (5 mg/kg, i.v.) | NSC117079 (5 mg/kg, i.v.) | Reference |
| Half-life (t1/2) | ~3.5 - 6 hours | ~1 hour | [1] |
| Volume of Distribution (Vd) | High | Low | [1] |
| Elimination | Not detected in urine after 8 hours | Excreted in urine within 4 hours | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this document are provided below.
In Vitro PHLPP Phosphatase Assay
This protocol is adapted from the initial screening that identified NSC45586.[2]
-
Protein Purification: The phosphatase domain of human PHLPP2 is expressed as a GST-fusion protein in E. coli and purified using glutathione-Sepharose chromatography.
-
Substrate: A synthetic phosphopeptide substrate is used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2.5 mM MgCl2, 2 mM DTT.
-
Procedure: a. The purified PHLPP2 phosphatase domain is incubated with varying concentrations of NSC45586 (or vehicle control) in the assay buffer for 15 minutes at 30°C. b. The phosphopeptide substrate is added to initiate the reaction. c. The reaction is allowed to proceed for 30 minutes at 30°C and is then terminated. d. The amount of free phosphate released is quantified using a malachite green-based colorimetric assay. e. IC50 values are calculated from the dose-response curves.
Cell Culture
ATDC5 Cells: ATDC5 cells, a mouse chondrogenic cell line, are cultured in DMEM/F-12 medium supplemented with 5% fetal bovine serum (FBS), 10 µg/mL human transferrin, and 3 x 10-8 M sodium selenite. For chondrogenic differentiation, the medium is supplemented with 10 µg/mL bovine insulin.
Primary Chondrocytes: Primary immature mouse articular chondrocytes are isolated from the femoral and tibial cartilage of 5-day-old mice by enzymatic digestion with pronase and collagenase D. Cells are cultured in DMEM/F-12 supplemented with 10% FBS.
Western Blotting for Akt Phosphorylation
-
Cell Lysis: Cells are treated with NSC45586 for the desired time and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. Typical antibody dilutions range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Glycosaminoglycan (GAG) Assay
-
Cell Culture: Chondrocytes are cultured in micromass and treated with NSC45586.
-
Digestion: The cell layers are digested with papain solution.
-
Quantification: The amount of sulfated GAGs in the digest is quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay. The absorbance is measured at 525 nm.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the determination of the pharmacokinetic profile of NSC45586 in mice.[1]
-
Animals: Male C57BL/6J mice are used.
-
Drug Administration: NSC45586 is administered via a single intravenous (i.v.) injection at doses of 1.0, 2.5, or 5.0 mg/kg.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Plasma is separated by centrifugation.
-
LC-MS/MS Analysis: The concentration of NSC45586 in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as half-life (t1/2) and volume of distribution (Vd).
Visualizations
Experimental Workflow for NSC45586 Characterization
dot
Caption: Workflow for the characterization of NSC45586.
Conclusion
NSC45586 is a valuable research tool for studying the roles of PHLPP1 and PHLPP2 in cellular signaling. Its ability to selectively inhibit these phosphatases and subsequently activate the Akt pathway has been demonstrated in various in vitro models. The initial in vivo pharmacokinetic studies provide a foundation for its further development, although its high volume of distribution and lack of renal clearance suggest that medicinal chemistry efforts may be required to optimize its drug-like properties for specific therapeutic applications. This technical guide provides a comprehensive summary of the foundational knowledge on NSC45586 to support ongoing and future investigations into its biological functions and therapeutic potential.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NSC45586 Sodium in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC45586 sodium, a small molecule inhibitor of the Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP), has emerged as a noteworthy compound in the field of neuroprotection. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and signaling pathways associated with NSC45586-mediated neuroprotection. Through the inhibition of PHLPP, NSC45586 enhances the phosphorylation and activation of the pro-survival kinase Akt, thereby mitigating apoptotic neuronal death. This document consolidates quantitative data from key in vitro studies, details the experimental protocols for replication and further investigation, and visualizes the underlying molecular interactions. While NSC45586 has demonstrated efficacy in cellular models, its therapeutic potential is tempered by challenges related to bioavailability, including significant albumin binding and poor predicted blood-brain barrier permeability. This guide serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic landscape of PHLPP inhibitors for neurological disorders.
Core Mechanism of Action: PHLPP Inhibition and Akt Activation
This compound exerts its neuroprotective effects by selectively targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2.[1] PHLPP is a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key cascade in promoting cell survival, growth, and proliferation. Specifically, PHLPP dephosphorylates Akt at its serine 473 (Ser473) residue, leading to its inactivation.
By inhibiting PHLPP, NSC45586 prevents the dephosphorylation of Akt, resulting in a sustained increase in phosphorylated Akt (p-Akt Ser473). Activated Akt, in turn, phosphorylates a myriad of downstream targets that collectively suppress apoptosis and promote cell survival. This targeted action on the PHLPP-PP2C domain makes NSC45586 a selective modulator of the Akt pathway, with minimal off-target effects on other signaling cascades such as the ERK pathway.[2]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective properties of NSC45586 have been quantified in in vitro models of neuronal apoptosis, primarily using staurosporine (STS)-induced cell death in primary rat cortical neurons.
| Treatment Group | Concentration of NSC45586 | Cell Viability (% of Control) | Statistical Significance (p-value) | Reference |
| Vehicle + Staurosporine | - | Baseline | - | Jackson et al., 2013 |
| NSC45586 + Staurosporine | 25 µM | Significantly Increased | < 0.05 | Jackson et al., 2013 |
| NSC45586 + Staurosporine | 50 µM | Significantly Increased | < 0.05 | Jackson et al., 2013 |
Note: Specific percentage increases in cell viability are not publicly available in the primary literature; however, the increase was statistically significant.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (PHLPP Inhibition) | 70 µM | COS-7 cells | Assessment of Akt phosphorylation | [1] |
Signaling Pathway Visualization
The signaling pathway initiated by NSC45586 leading to neuroprotection is depicted below.
References
Investigating the Anti-Apoptotic Effects of NSC45586 Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC45586 sodium is a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1/2). These phosphatases act as key negative regulators of the pro-survival kinase Akt (also known as Protein Kinase B). By inhibiting PHLPP1/2, NSC45586 promotes the activation of Akt, thereby fostering cell survival and exerting potent anti-apoptotic effects. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols relevant to the investigation of the anti-apoptotic properties of NSC45586.
Core Mechanism of Action
NSC45586 functions by directly targeting the phosphatase domain of PHLPP1 and PHLPP2. This inhibition prevents the dephosphorylation of Akt at its serine 473 (Ser473) residue, a critical step for Akt inactivation. Consequently, the sustained phosphorylation of Akt at both Ser473 and threonine 308 (Thr308) leads to its full activation. Activated Akt then phosphorylates a cascade of downstream targets that collectively suppress the apoptotic machinery.
Signaling Pathway
The primary anti-apoptotic signaling cascade initiated by NSC45586 is depicted below.
Quantitative Data on Anti-Apoptotic Effects
While extensive dose-response data for NSC45586 is not widely published, a key study has demonstrated its neuroprotective effects.
| Cell Type | Apoptotic Stimulus | NSC45586 Concentration | Observed Effect | Reference |
| Primary Rat Cortical Neurons | Staurosporine | 50 µM | Significant increase in cell viability | Jackson et al., 2013 |
To further quantify the anti-apoptotic efficacy of NSC45586, a dose-response analysis is recommended. The following table outlines a proposed experimental design to determine the half-maximal inhibitory concentration (IC50) for apoptosis.
| Parameter | Experimental Condition |
| Cell Line | e.g., SH-SY5Y (human neuroblastoma), Jurkat (human T-lymphocyte) |
| Apoptotic Inducer | e.g., Staurosporine (1 µM), Etoposide (50 µM) |
| NSC45586 Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24 hours |
| Apoptosis Assay | Annexin V/Propidium Iodide Staining followed by Flow Cytometry |
| Data Analysis | Non-linear regression to calculate IC50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile, deionized water or DMSO. Serially dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Treatment: Pre-treat the cells with varying concentrations of NSC45586 for 1-2 hours.
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine to a final concentration of 1 µM) to the wells containing the pre-treated cells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired time point (e.g., 24 hours) at 37°C and 5% CO2.
Quantification of Apoptosis using Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: For adherent cells, gently wash with PBS and detach using trypsin-EDTA. For suspension cells, directly collect the cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Reaction Setup: In a 96-well plate, add the cell lysate to each well.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.
Western Blot for Akt Phosphorylation
This protocol is used to qualitatively and semi-quantitatively assess the activation of Akt.
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal.
Conclusion
This compound represents a valuable research tool for investigating the role of the PHLPP/Akt signaling axis in apoptosis and cell survival. Its ability to potently inhibit PHLPP1/2 and subsequently activate Akt provides a clear mechanism for its anti-apoptotic effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of NSC45586 and other PHLPP inhibitors in diseases characterized by excessive apoptosis. Further studies focusing on generating comprehensive dose-response data and elucidating the full spectrum of downstream effectors will be crucial in advancing our understanding of this promising compound.
An In-Depth Technical Guide to NSC45586 Sodium in Chondrocyte Maturation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule NSC45586 sodium, a promising compound in the study of chondrocyte maturation and cartilage regeneration. We will delve into its mechanism of action, its quantifiable effects on chondrocyte biology, and detailed protocols for its application in in vitro studies.
Executive Summary
This compound has been identified as a potent inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases (Phlpp1 and Phlpp2).[1] These phosphatases are key negative regulators of pro-survival and anabolic signaling pathways in chondrocytes. By inhibiting Phlpp1/2, NSC45586 promotes chondrocyte maturation and matrix production, making it a molecule of significant interest for potential therapeutic strategies in conditions like osteoarthritis. This document outlines the core findings from preclinical studies and provides standardized protocols to facilitate further research.
Mechanism of Action: Phlpp Inhibition
This compound exerts its pro-chondrogenic effects by directly inhibiting the phosphatase activity of Phlpp1 and Phlpp2.[1] This inhibition leads to the increased phosphorylation and subsequent activation of key downstream protein kinases, including Protein Kinase C (PKC) and Akt2.[1] The activation of these signaling cascades ultimately modulates the expression of genes crucial for chondrocyte function, promoting an anabolic and anti-catabolic state.
Signaling Pathway Diagram
Quantitative Effects of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on chondrocytes.
In Vitro Efficacy
| Parameter | Value | Cell Type | Reference |
| IC50 | 4 µM | Primary Mouse Chondrocytes | [1] |
| p-PKC & p-Akt2 Increase | 2 to 6-fold (within 30 min) | Primary Mouse Chondrocytes | [1] |
Effects on Gene Expression and Matrix Production
| Outcome | Effect | Treatment Duration | Assay | Reference |
| Sox9 Expression | Increased | Days 0-6 and 0-9 | qPCR | [1] |
| Prg4 (Proteoglycan 4) Expression | Increased | Days 0-6 and 0-9 | qPCR | [1] |
| Col2a1 (Collagen, type II, alpha 1) Expression | Increased | Days 0-6 and 0-9 | qPCR | [1] |
| Mmp13 (Matrix Metallopeptidase 13) Expression | Decreased | Days 0-6 and 0-9 | qPCR | [1] |
| Glycosaminoglycan (GAG) Production | Significantly Increased | Days 0-6 and 0-9 | GAG Assay | [1] |
In Vivo Effects
| Parameter | Effect | Animal Model | Reference |
| Articular Cartilage Area | 15% Increase | C57Bl/6 Mice (intra-articular injection) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in chondrocyte maturation studies.
Primary Mouse Chondrocyte Micromass Culture
This protocol is adapted from methodologies used in the primary literature for studying chondrogenesis in a three-dimensional culture system.
Materials:
-
Primary mouse articular chondrocytes
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
24-well culture plates
Procedure:
-
Isolate primary chondrocytes from the articular cartilage of neonatal mice using standard enzymatic digestion protocols.
-
Resuspend the cells in chondrogenic medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) to a final concentration of 1 x 107 cells/mL.
-
Carefully pipette 10 µL droplets of the cell suspension into the center of each well of a 24-well plate.
-
Incubate for 2-4 hours in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.
-
Gently add 500 µL of chondrogenic medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.
-
Culture the micromasses for the desired period (e.g., 3, 6, or 9 days), changing the medium every 2-3 days.
Alcian Blue Staining for Glycosaminoglycans
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1 N HCl
-
Alcian Blue 8GX staining solution (1% in 0.1 N HCl)
-
Distilled water
Procedure:
-
Aspirate the culture medium from the micromass cultures.
-
Gently wash the micromasses twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with distilled water.
-
Stain with Alcian Blue solution overnight at room temperature.
-
Wash extensively with distilled water to remove excess stain.
-
Visualize and document the stained micromasses using a microscope. For quantification, the dye can be extracted with 6 M guanidine hydrochloride and the absorbance measured at ~620 nm.
Glycosaminoglycan (GAG) Quantification Assay
Materials:
-
Papain digestion buffer
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standards
Procedure:
-
Wash micromass cultures with PBS and digest them in papain buffer overnight at 60°C.
-
Centrifuge the digests to pellet cellular debris.
-
In a 96-well plate, add aliquots of the supernatant from the digested micromasses and a serial dilution of chondroitin sulfate standards.
-
Add the DMMB dye solution to each well.
-
Immediately read the absorbance at 525 nm and 595 nm.
-
Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Sox9, Col2a1, Prg4, Mmp13) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Isolate total RNA from the micromass cultures using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using a suitable master mix and specific primers for the genes of interest.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PKC, anti-p-Akt2, anti-Phlpp1, anti-Phlpp2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the micromass cultures in RIPA buffer and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like actin.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on chondrocyte maturation.
Conclusion
This compound is a valuable tool for studying the signaling pathways that govern chondrocyte maturation. Its ability to promote a pro-chondrogenic phenotype through the inhibition of Phlpp1/2 highlights a promising avenue for the development of novel therapeutics for cartilage-related disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the potential of this and similar molecules in the field of cartilage biology and regenerative medicine.
References
The Role of NSC45586 Sodium in Cellular Signaling: A Technical Examination of its Anticipated Effects on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC45586 sodium is a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatases, PHLPP1 and PHLPP2.[1][2][3] These enzymes are critical negative regulators of key intracellular signaling pathways that govern cell survival, growth, and proliferation.[4][5][6] Notably, PHLPPs are increasingly recognized as tumor suppressors, with their expression frequently lost in various human cancers.[4][5][7] This technical guide will delve into the mechanism of action of this compound and, based on the established function of its targets, explore its projected effects on cancer cell proliferation. While direct studies on the impact of NSC45586 on cancer cells are not extensively documented in current literature, a thorough understanding of the PHLPP signaling axis allows for a well-grounded hypothesis. This document will synthesize the available data, present it in a structured format, and provide detailed experimental protocols and visualizations to guide future research in this area.
The PHLPP Signaling Axis: A Key Tumor Suppressor Pathway
PHLPP1 and PHLPP2 are members of the protein phosphatase 2C (PP2C) family of serine/threonine phosphatases.[6][8] Their primary role is to dephosphorylate and thereby inactivate key kinases in the AGC kinase family, most notably Akt (also known as Protein Kinase B) and Protein Kinase C (PKC).[4][5]
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane where it is phosphorylated and activated. PHLPPs counteract this by directly dephosphorylating the hydrophobic motif of Akt (Serine 473), leading to its inactivation.[5] By inactivating Akt, PHLPPs inhibit downstream signaling that would otherwise suppress apoptosis and promote cell cycle progression.[9]
The tumor suppressor role of PHLPP is supported by numerous studies. Loss of PHLPP expression has been observed in a significant percentage of colon, breast, ovarian, and prostate cancers.[4][5] Re-expression of PHLPP in cancer cell lines has been shown to decrease proliferation, increase apoptosis, and inhibit tumor growth in xenograft models.[4]
Signaling Pathway Diagram: PHLPP as a Negative Regulator of the PI3K/Akt Pathway
Caption: The PI3K/Akt signaling pathway and its negative regulation by PHLPP.
Quantitative Data: PHLPP Expression in Cancer
| Cancer Type | PHLPP Isoform | Observation | Reference |
| Colorectal Cancer | PHLPP1 | Expression lost or decreased in 78% of tumor tissues. | [4] |
| Colorectal Cancer | PHLPP2 | Expression lost or decreased in 86% of tumor tissues. | [4] |
| Breast & Ovarian Cancer | PHLPP2 | Gene locus (16q22.3) commonly undergoes loss of heterozygosity. | [5] |
| Prostate Cancer | PHLPP2 | Gene locus (16q22.3) commonly undergoes loss of heterozygosity. | [5] |
| Hepatocellular Carcinoma | PHLPP2 | Gene locus (16q22.3) commonly undergoes loss of heterozygosity. | [5] |
This compound: A Tool for PHLPP Inhibition
NSC45586 is a small molecule that acts as an inhibitor of both PHLPP1 and PHLPP2.[1][2] It targets the PP2C phosphatase domain of these enzymes.[2][3] By inhibiting PHLPP, NSC45586 prevents the dephosphorylation of Akt, leading to a sustained activation of this pro-survival kinase.[2][3] This effect has been observed in neurons, where NSC45586 can activate Akt.[2][3]
Diagram: Mechanism of Action of this compound
Caption: NSC45586 inhibits PHLPP, leading to sustained Akt activity.
Projected Effects of this compound on Cancer Cell Proliferation
Given that PHLPPs are tumor suppressors that inhibit the pro-proliferative Akt pathway, it is hypothesized that the inhibition of PHLPP by this compound would lead to an increase in cancer cell proliferation. By blocking the "off-switch" for Akt, NSC45586 would mimic the effects of PHLPP loss, which is a common event in tumorigenesis.[4][5]
Studies on colon cancer cells have shown that overexpression of PHLPP decreases the rate of cell proliferation, while knockdown of PHLPP promotes proliferation.[4] Therefore, a pharmacological inhibitor like NSC45586 is expected to phenocopy the effects of PHLPP knockdown. The anticipated outcome of treating cancer cells with this compound would be an increase in Akt phosphorylation at Serine 473, leading to enhanced downstream signaling that promotes cell cycle progression and inhibits apoptosis, ultimately resulting in a higher rate of proliferation.
Experimental Protocols
While specific studies on NSC45586 and cancer cell proliferation are lacking in the provided search results, the following are standard, detailed protocols that would be employed to investigate these effects.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of a cancer cell line (e.g., HCT116 colon cancer cells).
1. Cell Seeding:
-
Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest NSC45586 concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NSC45586 or vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
3. MTT Assay:
-
At each time point, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability/proliferation.
-
Plot the percentage of proliferation against the concentration of NSC45586 to determine any dose-dependent effects.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is to determine if NSC45586 treatment leads to increased Akt phosphorylation, the direct downstream effect of PHLPP inhibition.
1. Cell Lysis:
-
Seed cancer cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., at 25 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for assessing Akt phosphorylation after NSC45586 treatment.
Conclusion and Future Directions
It is crucial for researchers in the field of oncology and drug development to be aware of this projected effect. While PHLPP inhibition may have therapeutic potential in other contexts, such as neuroprotection, its application in cancer therapy would be counterintuitive unless used in very specific, targeted combination therapies that are yet to be explored.
The lack of direct experimental data on the effect of NSC45586 on cancer cell lines represents a significant knowledge gap. Future research should focus on performing the types of experiments detailed in this guide—such as proliferation assays and western blots for Akt phosphorylation—across a panel of cancer cell lines with varying levels of endogenous PHLPP expression. Such studies are essential to empirically validate the hypothesized pro-proliferative effect of NSC45586 in the context of cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Loss of PHLPP expression in colon cancer: Role in proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHLPP - Wikipedia [en.wikipedia.org]
- 6. Emerging roles of PHLPP phosphatases in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 8. Frontiers | Emerging roles of PHLPP phosphatases in lung cancer [frontiersin.org]
- 9. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC45586 Sodium: A PHLPP1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC45586 sodium is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1 and PHLPP2). By targeting the PP2C phosphatase domain of these enzymes, this compound effectively blocks the dephosphorylation of key signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This inhibition leads to the activation of Akt and its downstream pro-survival and growth-promoting pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, quantitative biological data, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is the sodium salt of the active compound NSC45586. Its chemical structure and properties are summarized below.
Chemical Structure:
| Property | Value | Reference |
| Molecular Formula | C20H17N6NaO3 | --INVALID-LINK-- |
| Molecular Weight | 412.38 g/mol | --INVALID-LINK-- |
| CAS Number | 6300-44-3 | --INVALID-LINK-- |
| Appearance | Brown to black solid | --INVALID-LINK-- |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (82 mg/mL). | --INVALID-LINK-- |
Mechanism of Action
This compound is a selective inhibitor of both PHLPP1 and PHLPP2, two members of the protein phosphatase 2C (PP2C) family. These phosphatases are critical negative regulators of the PI3K/Akt signaling pathway. PHLPP1 and PHLPP2 directly dephosphorylate the hydrophobic motif of Akt (Ser473 in Akt1), which is a crucial step for its inactivation.[1][2]
By inhibiting PHLPP1 and PHLPP2, this compound prevents the dephosphorylation of Akt, leading to its sustained activation. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.[1][3] In addition to direct inhibition of phosphatase activity, NSC45586 has also been observed to reduce the transcript and protein levels of PHLPP1 and PHLPP2 in chondrocytes.[4]
Quantitative Biological Data
The biological activity of NSC45586 has been characterized in various in vitro and in vivo systems. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy
| Assay Type | Target/Process | Cell Line/System | IC50 | Reference |
| Cell-free Phosphatase Assay | PHLPP2-PP2C domain | N/A | 1 - 100 µM | [1] |
| Cellular Akt Phosphorylation | Akt phosphorylation | In cells | ~70 µM | [2] |
| Chondrocyte Maturation | Glycosaminoglycan (GAG) production | Primary mouse chondrocytes | 4 µM | [4] |
| Cellular Proliferation | Pth1r mRNA and protein expression | ATDC5 cells, Primary immature chondrocytes (IMCs) | 25 µM (concentration used) | [5] |
Table 2: In Vivo Pharmacokinetics in Mice (Intravenous Administration)
| Dose | AUC (mg*h/L) | Clearance (mL·kg⁻¹ min⁻¹) | Cmax (nM) | Tmax (hr) | Half-life (hr) | Volume of Distribution (L/kg) | Reference |
| 1.0 mg/kg | 179.7 | 44.5 | 30.6 | 1 | 4 - 6 | 261 - 376 | [4] |
| 2.5 mg/kg | 379.9 | 42.1 | 42.5 | 1 | 4 - 6 | 261 - 376 | [4] |
| 5.0 mg/kg | 800 | 40.1 | 129.5 | 4 | 4 - 6 | 261 - 376 | [4] |
Signaling Pathway
This compound modulates the PHLPP/Akt signaling pathway, a critical regulator of cell fate. The diagram below illustrates the core mechanism of action.
Caption: Mechanism of action of this compound in the PHLPP/Akt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro PHLPP Phosphatase Assay (General Protocol)
This protocol describes a general method to assess the direct inhibitory effect of this compound on PHLPP phosphatase activity using a colorimetric substrate, p-Nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PHLPP1 or PHLPP2 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 5 mM MnCl₂
-
p-Nitrophenyl phosphate (pNPP) solution (50 mM in assay buffer)
-
This compound dissolved in DMSO
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 50 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 25 µL of the purified PHLPP enzyme solution to each well. Include a blank control with buffer only.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the pNPP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
References
- 1. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
NSC45586 Sodium: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of NSC45586 sodium, a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms and experimental applications of this compound.
Core Compound Specifications
This compound is a small molecule inhibitor targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2.[1][2][3] Its inhibitory action leads to the activation of key signaling pathways, notably the Akt pathway, making it a valuable tool for studying cellular survival, proliferation, and apoptosis.[1][2][4]
| Parameter | Value | Reference |
| CAS Number | 6300-44-3 | [2][5][6][7] |
| Molecular Weight | 412.38 g/mol | [2][5][6] |
| Molecular Formula | C20H17N6NaO3 | [5] |
Mechanism of Action: PHLPP Inhibition and Akt Activation
NSC45586 selectively inhibits PHLPP1 and PHLPP2, which are phosphatases that dephosphorylate and inactivate the serine/threonine kinase Akt.[1][5] By inhibiting PHLPP, NSC45586 promotes the phosphorylation and subsequent activation of Akt.[1][3] Activated Akt, in turn, phosphorylates downstream targets, including the Forkhead box protein O1 (FOXO1).[4] This phosphorylation event leads to the translocation of FOXO1 from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity and modulating fundamental cellular processes such as apoptosis and survival.[4]
Experimental Protocols
In Vitro Studies with Chondrocytes
A common application of NSC45586 is in the study of chondrocyte maturation and viability. The following protocol is a synthesis of methodologies reported in the literature.
Cell Culture and Treatment:
-
Cell Seeding : ATDC5 cells are seeded at a density of 5 x 10^5 cells/well in a six-well plate.[5] Primary immature chondrocytes are also plated and allowed to adhere overnight.[5]
-
Culture Medium : The cells are maintained in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic solution (100 units/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL Amphotericin B).[5]
-
NSC45586 Treatment : NSC45586 is added to the culture medium at a concentration of 25 µM.[5]
-
Incubation : The cells are incubated for 24 hours.[5]
-
RNA/Protein Extraction : Following incubation, the cells are collected for RNA or protein extraction and subsequent analysis.[5]
Assessment of Apoptosis in Human Nucleus Pulposus (NP) Cells:
In studies investigating intervertebral disc degeneration, NSC45586 has been shown to protect against apoptosis in NP cells.[4]
-
Induction of Apoptosis : Apoptosis can be induced by culturing NP cells in low serum conditions.[4]
-
NSC45586 Treatment : Treatment with NSC45586 has been shown to inhibit apoptosis, particularly in cells from male donors.[4]
-
Analysis : Cell apoptosis is assessed using methods such as the TUNEL assay.[4]
Experimental Workflow for In Vitro Analysis
Solubility and Storage
-
Solubility : NSC45586 is soluble in DMSO at a concentration of 82 mg/mL (198.84 mM).[5][8] It is insoluble in water and ethanol.[8]
-
Storage : As a powder, NSC45586 should be stored at -20°C for up to 3 years.[8] In solvent, it should be stored at -80°C for up to 1 year.[8]
Conclusion
This compound is a potent and selective inhibitor of PHLPP1/2, offering a valuable tool for investigating the Akt signaling pathway and its role in various cellular processes. The provided information on its chemical properties, mechanism of action, and experimental protocols serves as a comprehensive resource for researchers aiming to utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NSC45586|cas 6300-44-3|DC Chemicals [dcchemicals.com]
- 4. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. immunomart.com [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NSC45586 | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for NSC45586 Sodium in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC45586 is a small molecule inhibitor of Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP).[1] Specifically, it targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2 isoforms.[1][2] PHLPPs are key negative regulators of the PI3K/Akt signaling pathway, a critical pathway involved in cell survival, proliferation, and apoptosis.[3] By inhibiting PHLPP, NSC45586 effectively blocks the dephosphorylation of Akt at its hydrophobic motif (Ser473), leading to increased Akt activation.[3] This modulation of the Akt signaling pathway makes NSC45586 a valuable tool for in vitro research in various fields, including neuroprotection and chondrocyte maturation.[1][4] These application notes provide a comprehensive guide to utilizing NSC45586 sodium in in vitro studies, including recommended concentrations, detailed experimental protocols, and a summary of its effects on key cellular processes.
Mechanism of Action
NSC45586 functions by inhibiting the phosphatase activity of PHLPP1 and PHLPP2. This inhibition leads to the sustained phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
Quantitative Data Summary
The optimal concentration of NSC45586 can vary significantly depending on the cell type, assay duration, and the specific biological question being addressed. The following tables summarize reported concentrations and their observed effects.
Table 1: Effective Concentrations of NSC45586 in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| ATDC5 cells | 25 µM | 24 hours | Increased Pth1r mRNA and protein expression | [2] |
| Immature Myelinating Chondrocytes (IMCs) | 25 µM | 24 hours | Increased Pth1r mRNA and protein expression | [2] |
| Human Nucleus Pulposus (NP) cells | 100 µM | Not Specified | Reduced PHLPP1 protein expression | [5] |
| Primary rat cortical neurons | 10 - 100 µM | Not Specified | Increased pAKT473 levels | [6] |
| Colon cancer cells | ~50 µM | Not Specified | Increased Akt activity and suppressed apoptosis | [7] |
Table 2: IC50 Values for NSC45586
| Parameter | Cell Type/Condition | IC50 Value | Reference |
| Akt activation | In cells | ~70 µM | [3] |
| Chondrocyte maturation | Not Specified | 4 µM | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of NSC45586.
General Experimental Workflow
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[2][5]
Objective: To determine the effect of NSC45586 on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound salt
-
Vehicle control (e.g., DMSO or sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of NSC45586 in the appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of NSC45586 in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NSC45586 or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis (Annexin V-FITC) Assay
This protocol is based on standard Annexin V staining procedures.[8][9][10]
Objective: To quantify the extent of apoptosis induced by NSC45586.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound salt
-
Vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of NSC45586 or vehicle control for the appropriate duration.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Akt Phosphorylation
Objective: To determine the effect of NSC45586 on the phosphorylation status of Akt.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound salt
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-pan-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with NSC45586, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., GAPDH) to normalize the data.
Conclusion
NSC45586 is a potent and selective inhibitor of PHLPP1/2, making it an invaluable tool for studying the Akt signaling pathway in vitro. The optimal concentration and experimental conditions should be determined empirically for each cell line and experimental setup. The protocols provided herein serve as a detailed starting point for researchers to investigate the cellular effects of NSC45586.
References
- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving NSC45586 Sodium for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of NSC45586 sodium, a selective inhibitor of the PHLPP1 and PHLPP2 phosphatases. Proper preparation of this compound is critical for ensuring experimental reproducibility and accuracy.
Compound Information
| Property | Value | Source |
| CAS Number | 6300-44-3 | [1] |
| Molecular Formula | C₂₀H₁₇N₆NaO₃ | [1] |
| Molecular Weight | 412.38 g/mol | [2][3] |
| Appearance | Brown to black solid | [3] |
| Purity | Typically ≥98% | [2][3] |
Solubility Data
This compound exhibits variable solubility depending on the solvent. For most in vitro cell-based assays, preparing a concentrated stock solution in an organic solvent followed by dilution in aqueous media is the recommended approach.
| Solvent | Solubility | Method | Notes | Source |
| DMSO | 82 mg/mL (198.84 mM) | Standard dissolution | Fresh, moisture-free DMSO is recommended to ensure maximum solubility. | [4][5] |
| Water | 5 mg/mL (12.12 mM) | Requires ultrasonication, warming, and heating to 80°C | This method may not be suitable for all applications due to the potential for compound degradation at high temperatures. The stability of the resulting solution should be considered. | [2][3] |
| Ethanol | Insoluble | Not specified | --- | [5] |
Recommended Protocols
Preparation of a Concentrated Stock Solution in DMSO (Recommended for in vitro use)
This protocol is the standard and most reliable method for preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Calculate the required amount: Determine the desired stock concentration and final volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 412.38 g/mol * (1000 mg / 1 g) = 4.12 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[3].
Preparation of an Aqueous Solution (Alternative Protocol)
This method should be used with caution due to the heating requirement, which may affect the stability of the compound.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile, heat-resistant container
-
Ultrasonic bath
-
Heating block or water bath capable of reaching 80°C
Procedure:
-
Weigh the compound: Weigh the desired amount of this compound.
-
Add water: Add the appropriate volume of sterile water to achieve a concentration no higher than 5 mg/mL.
-
Ultrasonicate and heat: Place the container in an ultrasonic bath and heat to 80°C. Continue sonication and heating until the compound is fully dissolved.
-
Cool and use immediately: Allow the solution to cool to the desired experimental temperature. It is recommended to use this solution immediately after preparation.
-
Sterile filter: If for use in cell culture, the final working solution should be sterile filtered through a 0.22 µm filter[3].
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw stock solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilute in media: Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix thoroughly: Gently mix the final working solution before adding it to the cells.
Mechanism of Action: PHLPP Inhibition and Akt Activation
This compound is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP) family, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2. By inhibiting PHLPP, NSC45586 prevents the dephosphorylation of Akt, a key protein kinase in cell signaling. This leads to an increase in Akt activation, which can have neuroprotective effects and influence other cellular processes.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes | Source |
| Powder | 4°C or -20°C | 3 years (at -20°C) | Store sealed and away from moisture. | [2][3][5] |
| Stock Solution in Solvent | -20°C | 1 month | Store in aliquots to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. | [3] |
| Stock Solution in Solvent | -80°C | 6 months | Store in aliquots to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. | [3] |
Disclaimer: This document is intended for research use only. The provided protocols are based on publicly available information and should be adapted and validated for your specific experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for NSC45586 Sodium in a Mouse Model of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC45586 is a small molecule inhibitor of Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase 1 and 2 (PHLPP1/2).[1][2] These phosphatases act as negative regulators of key cell survival and growth pathways by dephosphorylating and inactivating protein kinase B (Akt) and protein kinase C (PKC).[3] By inhibiting PHLPP1/2, NSC45586 promotes the activation of Akt and PKC signaling, which can enhance cell survival, proliferation, and matrix production.[4][5]
Preclinical studies have demonstrated the potential of NSC45586 in promoting chondrocyte maturation and preserving cartilage formation, making it a compound of interest for investigating therapeutic strategies for degenerative joint diseases such as osteoarthritis (OA).[1][5] This document provides detailed application notes and protocols for the use of NSC45586 sodium in a surgically-induced mouse model of osteoarthritis, specifically the destabilization of the medial meniscus (DMM) model.
Mechanism of Action of NSC45586
NSC45586 targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[2] Inhibition of PHLPP leads to increased phosphorylation of its downstream targets, primarily Akt at Ser473 and PKC.[4] This activation of the Akt signaling pathway is associated with pro-survival and anti-apoptotic effects. In the context of chondrocytes, this signaling cascade has been shown to stimulate the production of essential extracellular matrix components like glycosaminoglycans (GAGs), Sox9, and collagen 2, while also suppressing matrix degradation.[1][5]
Data Presentation: In Vitro and In Vivo Parameters
The following tables summarize key quantitative data for NSC45586 from published studies.
Table 1: In Vitro Efficacy and Treatment Parameters
| Parameter | Cell Type | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Chondrocyte Maturation | Primary Mouse Chondrocytes | Not specified | 9 days | Increased GAG, Sox9, and Collagen 2 production | [5] |
| Apoptosis Inhibition | Mouse IVD Organ Culture | 100 µM | 3 days | Suppressed apoptosis and preserved notochordal cell morphology | [4][6] |
| Akt Phosphorylation | Human Nucleus Pulposus Cells | 100 µM | Not specified | Increased Akt phosphorylation, particularly in cells from male donors |[4] |
Table 2: In Vivo Pharmacokinetic Profile of NSC45586 in Mice (Intravenous Administration)
| Dosage (mg/kg) | Half-life (t½) | Volume of Distribution (VD) | Detection in Bloodstream | Urinary Excretion (8h) | Mouse Strain | Reference |
|---|---|---|---|---|---|---|
| 1.0 | 4-6 hours | 261-376 L/kg | Up to 8-10 hours | Not detected | C57Bl/6J | [1][2] |
| 2.5 | 4-6 hours | 261-376 L/kg | Up to 8-10 hours | Not detected | C57Bl/6J | [1][2] |
| 5.0 | 4-6 hours | 261-376 L/kg | Up to 8-10 hours | Not detected | C57Bl/6J | [1][2] |
Note: The high volume of distribution suggests that NSC45586 is lipophilic and distributes extensively into tissues.[1]
Table 3: In Vivo Efficacy of NSC45586 in a Mouse Model (Intra-articular Administration)
| Parameter | Mouse Model | Dosage | Administration | Treatment Duration | Observed Effect | Reference |
|---|
| Cartilage Area | 4-week-old C57Bl/6J mice | Not specified | Single intra-articular injection | 1 week | 10-15% increase in articular cartilage area on tibial plateaus and femoral condyles |[1] |
Experimental Protocols
This section provides detailed protocols for a typical study investigating the efficacy of NSC45586 in a mouse model of surgically-induced osteoarthritis.
Protocol 1: Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis
This protocol is adapted from standard procedures for inducing OA in mice.[7]
Materials:
-
Male C57BL/6 mice, 10-12 weeks old
-
Isoflurane anesthesia system
-
Surgical microscope or loupes
-
Fine surgical instruments (scissors, forceps, micro-scalpel)
-
Suture materials (e.g., 6-0 nylon)
-
Analgesics (e.g., Buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Shave the hair around the right knee joint and sterilize the skin with povidone-iodine and 70% ethanol.
-
Surgical Incision: Make a small incision on the medial side of the patellar tendon.
-
Joint Capsule Exposure: Carefully dissect through the subcutaneous tissue to expose the joint capsule.
-
Meniscotibial Ligament Transection: Transect the medial meniscotibial ligament, which connects the medial meniscus to the tibial plateau. This destabilizes the medial meniscus.[7]
-
Closure: Suture the joint capsule and the skin incision in layers.
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Allow the mice to recover for one week before starting treatment. Monitor for any signs of infection or distress. Sham-operated animals should undergo the same procedure without the ligament transection.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound salt
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or saline with a low percentage of a solubilizing agent like DMSO, if necessary)
-
Hamilton syringes (or similar) with 30-gauge needles
-
Vortex mixer and/or sonicator
Preparation of Dosing Solution:
-
Solubilization: Due to its lipophilic nature, NSC45586 may require a co-solvent. Prepare the vehicle solution. If using a co-solvent, ensure the final concentration is well-tolerated in vivo (e.g., <5% DMSO).
-
Dissolving NSC45586: Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration for intra-articular injection (e.g., a concentration that delivers a specific dose in a 5-10 µL injection volume). Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
Intra-articular (IA) Injection Procedure:
-
Anesthesia: Lightly anesthetize the mouse with isoflurane.
-
Positioning: Position the mouse to allow for flexion of the knee joint at a 90-degree angle.
-
Injection: Carefully insert the 30-gauge needle into the intra-articular space of the DMM-operated knee.
-
Administration: Slowly inject the desired volume (typically 5-10 µL) of the NSC45586 solution or vehicle control.
-
Recovery: Allow the mouse to recover from anesthesia. Repeat the injections at the desired frequency (e.g., weekly) for the duration of the study.
Protocol 3: Histological and Immunohistochemical Analysis of Knee Joints
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Paraffin wax and embedding station
-
Microtome
-
Safranin O/Fast Green staining reagents
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-MMP13, anti-Collagen II)
-
Appropriate secondary antibodies and detection reagents (e.g., DAB kit)
-
Microscope with imaging system
Procedure:
-
Tissue Harvest and Fixation: At the study endpoint, euthanize the mice and carefully dissect the entire knee joints. Fix the joints in 4% PFA or 10% NBF for 24-48 hours at 4°C.
-
Decalcification: Transfer the fixed joints to a decalcifying solution. Change the solution every 2-3 days until the bones are pliable (typically 2-3 weeks).
-
Processing and Embedding: Dehydrate the decalcified joints through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-7 µm thick sagittal sections through the medial compartment of the joint using a microtome.
-
Safranin O Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin to visualize cell nuclei.
-
Stain with Fast Green to counterstain bone and other tissues.
-
Stain with 0.1% Safranin O to visualize proteoglycan content in the cartilage (stains red/orange).
-
Dehydrate, clear, and mount the slides.
-
-
Osteoarthritis Scoring: Evaluate the histological sections using a standardized scoring system (e.g., OARSI score) to assess cartilage degradation, proteoglycan loss, and other OA features.
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on rehydrated sections (e.g., citrate buffer heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with the appropriate biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount. Analyze the expression and localization of target proteins.
-
Concluding Remarks
This compound is a valuable tool for investigating the role of PHLPP inhibition in chondroprotection and cartilage repair. While it has shown promise in in vitro and in vivo models, its pharmacokinetic profile suggests that local administration, such as intra-articular injection, may be more suitable for joint-related diseases to minimize potential systemic effects.[1] The protocols provided here offer a framework for researchers to study the efficacy of NSC45586 in a robust and reproducible mouse model of osteoarthritis. Further optimization of dosage, treatment frequency, and vehicle formulation may be necessary for specific experimental goals.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 4. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disease Progression and Phasic Changes in Gene Expression in a Mouse Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Akt Phosphorylation after NSC45586 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation is mediated by phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).
PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2) are key negative regulators of the Akt pathway, specifically by dephosphorylating and inactivating Akt.[1] NSC45586 is a small molecule inhibitor of PHLPP1 and PHLPP2, targeting their PP2C phosphatase domain.[2] By inhibiting PHLPP, NSC45586 can lead to an increase in Akt phosphorylation and activation, making it a valuable tool for studying the therapeutic potential of Akt pathway modulation.[1][2]
This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation of Akt at Serine 473 (p-Akt Ser473) in response to treatment with NSC45586.
Data Presentation
The following table summarizes the dose-dependent effect of NSC45586 on Akt phosphorylation in primary rat cortical neurons, as determined by semi-quantitative densitometry of Western blots. The data is expressed as a fold change in the ratio of phosphorylated Akt (p-Akt) to total Akt, normalized to a vehicle control.
| NSC45586 Concentration (µM) | Fold Change in p-Akt/Total Akt Ratio (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.00 |
| 10 | 1.50 ± 0.20 |
| 30 | 2.50 ± 0.30 |
| 50 | 3.00 ± 0.40 |
| 100 | 2.20 ± 0.25 |
Note: This data is representative and has been compiled from graphical representations in published literature.[1] Actual results may vary depending on the cell type, experimental conditions, and antibody performance.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
References
Application Notes and Protocols for Cell Viability Assay with NSC45586 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC45586 sodium is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP), targeting both PHLPP1 and PHLPP2 isoforms. PHLPPs are key negative regulators of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. By inhibiting PHLPP, NSC45586 promotes the activation of Akt and protein kinase C (PKC), making it a valuable tool for studying cellular processes regulated by these pathways and a potential therapeutic agent. These application notes provide detailed protocols for assessing the effect of this compound on cell viability, particularly in cancer cell lines, and offer insights into its mechanism of action.
Mechanism of Action
NSC45586 functions through a dual mechanism to inhibit PHLPP activity. It directly inhibits the phosphatase activity of PHLPP1 and PHLPP2 and also leads to a reduction in their transcript and protein levels.[1] This inhibition results in the sustained phosphorylation and activation of key downstream targets, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation while inhibiting apoptosis.
Data Presentation
Quantitative data on the cytotoxic effects of this compound in cancer cell lines is not extensively available in public literature. However, its effect on non-cancerous cells has been documented. The following table summarizes the available data.
| Cell Line | Cell Type | Assay Type | IC50 | Reference |
| Primary immature mouse articular chondrocytes | Chondrocyte | GAG production | 4 µM | [1] |
| - | - | Akt Activation | ~70 µM | [2] |
Note: The IC50 value for chondrocytes reflects the concentration required to promote chondrocyte maturation and matrix synthesis, not cytotoxicity. The IC50 for Akt activation represents the concentration to achieve half-maximal activation of Akt. Researchers should perform dose-response experiments to determine the cytotoxic IC50 in their specific cancer cell line of interest.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol describes a general method to assess the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a T-75 flask to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizations
Experimental workflow for the MTT cell viability assay.
Simplified signaling pathway of NSC45586 action.
References
Application Notes and Protocols for NSC45586 Sodium In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of NSC45586 sodium, a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatases 1 and 2 (PHLPP1/2). Inhibition of PHLPP1/2 by this compound leads to the activation of the pro-survival kinase Akt. The following protocols and data are intended to facilitate preclinical research and drug development efforts involving this compound.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound in mice.
| Administration Route | Dosage Range | Vehicle | Species | Key Findings | Reference |
| Intravenous (IV) | 1.0, 2.5, 5.0 mg/kg | Saline | Mouse (C57Bl/6J) | Plasma half-life: 4-6 hours. Detected in bloodstream for 8-10 hours. | [1] |
| Intra-articular (IA) | 32 µM (concentration) | Vehicle | Mouse (C57Bl/6J) | Increased articular cartilage area one week after injection. | [1] |
| Intraperitoneal (IP) | Not Reported | - | - | No specific protocols for this compound are currently available in the reviewed literature. | - |
| Oral (PO) | Not Reported | - | - | No specific protocols for this compound are currently available in the reviewed literature. | - |
Signaling Pathway
This compound exerts its biological effects by inhibiting the phosphatase activity of PHLPP1 and PHLPP2. This inhibition prevents the dephosphorylation of Akt at its serine 473 residue, leading to the activation of Akt and downstream pro-survival signaling pathways.
Caption: this compound signaling pathway.
Experimental Protocols
Intravenous (IV) Administration Protocol
This protocol is based on the methodology described by Xiao et al. in "Chondrocytic and pharmacokinetic properties of Phlpp inhibitors".[1]
Objective: To systemically administer this compound to mice for pharmacokinetic and efficacy studies.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
27-gauge needle and 1 mL syringe
-
Animal balance
-
Mouse restraints
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of this compound in sterile saline. The concentration of the stock solution should be calculated based on the desired final dosage and an injection volume of 100 µL per mouse. For example, for a 25g mouse receiving a 5 mg/kg dose, the amount of this compound required is 0.125 mg. This should be dissolved in 100 µL of saline.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse to expose the tail vein. Warming the tail with a heat lamp or warm water can aid in vein dilation.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Carefully insert the 27-gauge needle into the lateral tail vein.
-
Administer the solution slowly over 15-30 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions.
-
For pharmacokinetic studies, blood samples can be collected at various time points post-injection (e.g., 2-3 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, and 48 hr).[1]
-
Caption: Intravenous administration workflow.
Intra-articular (IA) Administration Protocol
This protocol is a general guide based on the study by Xiao et al. which investigated the local effects of NSC45586 on cartilage.[1]
Objective: To deliver this compound directly to the joint space to study its effects on cartilage and other joint tissues.
Materials:
-
This compound
-
Sterile vehicle solution (e.g., saline)
-
30-gauge or smaller needle and microsyringe
-
Anesthesia (e.g., isoflurane)
-
Animal clippers and disinfectant
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration (e.g., 32 µM).
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method.
-
Shave the fur around the knee joint and disinfect the skin.
-
-
Injection:
-
Flex the knee joint to allow for easier access to the intra-articular space.
-
Carefully insert the needle into the joint space. The volume of injection should be minimal (typically 5-10 µL for a mouse knee joint) to avoid excessive pressure.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently flex and extend the joint to distribute the compound.
-
-
Post-injection Care and Analysis:
-
Allow the animal to recover from anesthesia on a warming pad.
-
Monitor for any signs of distress or inflammation at the injection site.
-
Euthanize the animals at the desired time point (e.g., one week) for histological or other analyses of the joint tissues.[1]
-
Caption: Intra-articular administration workflow.
Intraperitoneal (IP) and Oral (PO) Administration: Considerations
As of the latest literature review, specific protocols for the intraperitoneal or oral administration of this compound have not been published. Researchers wishing to explore these routes should consider the following general guidelines:
For Intraperitoneal (IP) Administration:
-
Vehicle Selection: The solubility of this compound in various vehicles should be determined. Common vehicles for IP injection include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or Tween 80. The final concentration of any organic solvent should be kept to a minimum to avoid toxicity.
-
Dosage and Volume: The dosage should be determined based on preliminary dose-ranging studies. The injection volume for mice is typically limited to 10 mL/kg.
-
Procedure: Injections are usually made into the lower abdominal quadrant, taking care to avoid puncturing the internal organs.
For Oral (PO) Administration:
-
Formulation: The stability of this compound in the gastrointestinal tract is a critical consideration. Formulation with protective agents or absorption enhancers may be necessary.
-
Vehicle: The compound can be dissolved or suspended in an appropriate vehicle such as water, methylcellulose, or corn oil for administration by oral gavage.
-
Bioavailability: The oral bioavailability of this compound is unknown and would need to be determined through pharmacokinetic studies.
Researchers should conduct thorough pilot studies to establish the safety, tolerability, and efficacy of this compound when administered via these routes.
References
Troubleshooting & Optimization
NSC45586 sodium solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for working with the PHLPP inhibitor, NSC45586 sodium salt. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges related to its solubility in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving this compound salt?
A1: this compound salt is practically insoluble in water and aqueous buffers alone. The recommended primary solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use fresh, moisture-free DMSO, as absorbed water can significantly reduce the compound's solubility.[1]
Q2: My this compound salt precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium/buffer. Why did this happen?
A2: This is a common issue known as "crashing out" or precipitation. It occurs because the highly concentrated drug molecules in the DMSO stock are rapidly transferred to an aqueous environment where their solubility is very low. Even with a sodium salt formulation, the hydrophobic nature of the parent molecule can lead to aggregation and precipitation upon dilution in aqueous media.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your aqueous working solution (e.g., cell culture medium) should be kept as low as possible, typically not exceeding 0.5%.[2] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How should I store my this compound salt stock solution?
A4: Powdered this compound salt can be stored at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to a year or at -20°C for one month.[1]
Q5: At what concentration is NSC45586 typically used in in-vitro experiments?
A5: The effective concentration of NSC45586 in cell-based assays can vary depending on the cell type and experimental design. Published studies have used concentrations ranging from 25 µM to 100 µM.[1][3]
II. Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Powder does not dissolve in DMSO. | 1. Low-quality or wet DMSO.2. Insufficient mixing. | 1. Use fresh, anhydrous, high-purity DMSO.2. Briefly sonicate or vortex the solution to aid dissolution. Gentle warming may also help. |
| Precipitation upon dilution in aqueous buffer (e.g., PBS, cell media). | 1. Final concentration exceeds aqueous solubility.2. Rapid addition of DMSO stock to buffer.3. Low temperature of the aqueous buffer. | 1. Lower the final concentration of NSC45586.2. Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously to ensure rapid dispersal.3. Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. |
| Working solution appears cloudy or forms crystals over time. | 1. The solution is supersaturated and unstable.2. Adsorption to container surfaces. | 1. Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions.2. Use low-adhesion polypropylene tubes for preparing and storing solutions. |
III. Data Presentation: Solubility Profile
The solubility of NSC45586 is highly dependent on the solvent system. The following table summarizes the available solubility data.
| Solvent | Concentration | Notes |
| DMSO | 82 mg/mL (198.84 mM) | Use of fresh, anhydrous DMSO is critical for achieving this solubility.[1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Note: Currently, there is a lack of published quantitative data on the solubility of this compound salt in various aqueous buffers (e.g., PBS, DMEM) with or without co-solvents or solubilizing agents. Researchers are advised to empirically determine the maximum soluble concentration for their specific experimental conditions using the protocol outlined below.
IV. Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound salt to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for short intervals until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, low-adhesion polypropylene tubes and store at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the preparation of a final working solution for a cell culture experiment.
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Calculate Volumes: Determine the volume of your DMSO stock solution needed to achieve the final desired concentration of NSC45586, ensuring the final DMSO concentration remains at or below 0.5%.
-
Dilution: While vigorously vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.
-
Final Mix and Use: Vortex the final working solution gently one more time and use it immediately for your experiment. Do not store the diluted aqueous solution.
V. Visualizations
Signaling Pathway of NSC45586
Caption: NSC45586 inhibits PHLPP, leading to increased AKT phosphorylation and FOXO1 regulation.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing NSC45586 aqueous working solutions from a DMSO stock.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing NSC45586 Sodium Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the PHLPP inhibitor, NSC45586, with a focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the difference between NSC45586 and NSC45586 sodium?
NSC45586 and this compound are two forms of the same active compound. The key difference lies in their salt form, which significantly impacts their solubility.
-
NSC45586: This is the free acid form of the molecule. It is poorly soluble in aqueous solutions like cell culture media but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
This compound: This is the sodium salt of NSC45586. The presence of the sodium ion increases its polarity, making it more soluble in aqueous solutions, including water and cell culture media, often with the aid of gentle warming.
Q2: I observed precipitation after adding my DMSO stock of NSC45586 to the cell culture medium. What is the likely cause?
Precipitation upon addition of a DMSO stock solution to aqueous media is a common issue known as "solvent-polarity shock." DMSO is a strong organic solvent that can dissolve NSC45586 at high concentrations. When this concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate.
Q3: Is NSC45586 stable in cell culture medium?
Yes, studies have shown that NSC45586 is highly stable in cell culture medium. No significant hydrolysis, oxidation, or other degradation has been observed for up to 72 hours at 37°C in a culture medium containing 10% Fetal Bovine Serum (FBS)[1]. This indicates that if precipitation is observed, it is more likely due to solubility issues rather than compound degradation.
Q4: Can the type of cell culture medium or the presence of serum affect NSC45586 solubility?
Yes, both the medium composition and the presence of serum can influence the solubility of NSC45586. Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with the compound. Serum proteins, such as albumin, can sometimes bind to small molecules, which can either increase or decrease their apparent solubility. Therefore, the optimal concentration of NSC45586 may vary depending on the specific cell culture system being used.
Troubleshooting Guide: Preventing and Resolving NSC45586 Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitation of NSC45586 in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding NSC45586 to the medium. | Solvent-Polarity Shock: The abrupt change in solvent environment causes the compound to fall out of solution. | 1. Use this compound: If possible, use the water-soluble sodium salt form to avoid issues with DMSO. 2. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of the media. 3. Slow Addition and Mixing: Add the DMSO stock dropwise to the pre-warmed media while gently swirling or vortexing the tube. This allows for a more gradual change in solvent polarity. |
| Precipitate forms over time in the incubator. | Concentration Exceeds Solubility Limit: The concentration of NSC45586 in the final culture medium is above its solubility limit under the incubation conditions (37°C, CO2). | 1. Reduce Final Concentration: Lower the final working concentration of NSC45586 in your experiment. 2. Determine Kinetic Solubility: Perform a solubility test to find the maximum soluble concentration of NSC45586 in your specific cell culture medium and conditions. (See Experimental Protocols). |
| pH Shift: The pH of the medium can change over time due to cellular metabolism, potentially affecting the solubility of NSC45586. | 1. Use Buffered Media: Consider using a medium buffered with HEPES to maintain a more stable pH. 2. Monitor Media Color: A change in the phenol red indicator can signal a significant pH shift. Ensure your culture is not overgrown. | |
| The prepared stock solution of NSC45586 in DMSO is cloudy or has a precipitate. | Improper Dissolution or Storage: The compound may not have been fully dissolved initially, or it may have precipitated out of solution during storage, especially if subjected to freeze-thaw cycles. | 1. Ensure Complete Dissolution: After adding DMSO, vortex thoroughly. If needed, sonicate the solution for a few minutes or gently warm it in a 37°C water bath to aid dissolution. Visually confirm that the solution is clear before storing. 2. Proper Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Re-dissolve Before Use: If a stored aliquot appears cloudy, gently warm and vortex it to ensure the compound is fully back in solution before use. |
| The prepared aqueous stock solution of this compound is not dissolving. | Insufficient Dissolution Conditions: The sodium salt may require assistance to fully dissolve in water. | 1. Gentle Warming: Warm the solution in a 37°C to 50°C water bath while mixing. 2. Sonication: Use a sonicator to aid in the dissolution process. |
Experimental Protocols
Protocol 1: Preparation of NSC45586 Stock Solution in DMSO
Materials:
-
NSC45586 powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh the desired amount of NSC45586 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it briefly at 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile water to achieve the desired stock concentration.
-
Dissolution: Vortex the tube. If the compound does not fully dissolve, warm the solution in a 37°C water bath and continue to mix. Sonication can also be used to facilitate dissolution.
-
Sterilization: Once fully dissolved, sterile-filter the aqueous stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 3: Dilution of NSC45586 DMSO Stock into Cell Culture Medium
Objective: To minimize precipitation when preparing the final working concentration of NSC45586 in cell culture medium.
Procedure:
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw a single-use aliquot of the NSC45586 DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL). b. Add the required volume of the DMSO stock solution to this small volume of medium and mix gently by pipetting or brief vortexing.
-
Final Dilution: a. Add the intermediate dilution (or the DMSO stock directly if not performing the intermediate step) dropwise to the remaining pre-warmed medium while gently swirling the tube. b. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.
-
Immediate Use: Use the freshly prepared medium containing NSC45586 for your experiment immediately.
Data Presentation
Table 1: Solubility of NSC45586 and this compound
| Form | Solvent | Solubility | Notes |
| NSC45586 | Water | Insoluble | |
| Ethanol | Insoluble | ||
| DMSO | Soluble | ||
| This compound | Water | Soluble | May require gentle warming. |
| Cell Culture Media | Soluble |
Visualizations
PHLPP Signaling Pathway
NSC45586 is an inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP). PHLPP acts as a negative regulator of the PI3K/Akt signaling pathway by directly dephosphorylating and inactivating Akt. Inhibition of PHLPP by NSC45586 leads to increased Akt phosphorylation and activation, thereby promoting cell survival and proliferation.
Caption: NSC45586 inhibits PHLPP, leading to increased Akt activation.
Experimental Workflow for Preventing Precipitation
Caption: Workflow for preparing NSC45586 solutions to prevent precipitation.
References
Technical Support Center: NSC45586 Sodium - Serum Albumin Binding
Welcome to the technical support center for researchers investigating the interaction between NSC45586 sodium and serum albumin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to study the binding of this compound to serum albumin?
A1: The primary biophysical techniques to characterize the binding of small molecules like this compound to serum albumin are Isothermal Titration Calorimetry (ITC), Fluorescence Quenching Spectroscopy, and Equilibrium Dialysis. Each method provides distinct insights into the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Q2: Which binding sites on human serum albumin (HSA) are most common for drug compounds?
A2: Human serum albumin has two principal drug-binding sites, known as Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA).[1] Site I typically binds warfarin-like ligands, while Site II accommodates diazepam-like molecules. Competitive displacement studies using site-specific markers can help identify the binding location of this compound.
Q3: How can I determine the thermodynamic profile of the this compound-serum albumin interaction?
A3: Isothermal Titration Calorimetry (ITC) is the gold standard for determining the complete thermodynamic profile of a binding interaction.[2] In a single experiment, ITC can directly measure the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a comprehensive understanding of the forces driving the binding event.
Q4: What is the significance of fluorescence quenching in studying this interaction?
A4: Fluorescence quenching is a sensitive technique used to study drug-protein interactions.[3][4][5] Serum albumin contains a single tryptophan residue (Trp-214) that is intrinsically fluorescent.[3][6] The binding of a ligand, such as this compound, in proximity to this residue can cause a decrease (quenching) in the fluorescence intensity. Analyzing this quenching allows for the determination of binding constants (Kq) and the number of binding sites. The mechanism of quenching (static or dynamic) can also provide insights into the nature of the complex formation.[6]
Quantitative Data Summary
As specific experimental data for this compound binding to serum albumin is not publicly available, the following tables present hypothetical data based on typical small molecule-albumin interactions. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Isothermal Titration Calorimetry (ITC) Data for this compound Binding to Human Serum Albumin (HSA)
| Parameter | Value | Units |
| Binding Affinity (Ka) | 1.5 x 105 | M-1 |
| Dissociation Constant (Kd) | 6.7 | µM |
| Stoichiometry (n) | 0.98 | - |
| Enthalpy Change (ΔH) | -25.4 | kJ/mol |
| Entropy Change (ΔS) | 18.2 | J/mol·K |
| Gibbs Free Energy (ΔG) | -29.8 | kJ/mol |
Table 2: Fluorescence Quenching Spectroscopy Data for this compound Binding to HSA
| Parameter | Value at 298 K | Value at 310 K | Units |
| Stern-Volmer Quenching Constant (KSV) | 1.2 x 104 | 0.9 x 104 | M-1 |
| Bimolecular Quenching Rate Constant (kq) | 1.2 x 1012 | 0.9 x 1012 | M-1s-1 |
| Binding Constant (Kb) | 1.8 x 105 | 1.1 x 105 | M-1 |
| Number of Binding Sites (n) | 1.05 | 1.02 | - |
Table 3: Equilibrium Dialysis Data for this compound Binding to HSA
| This compound Concentration (µM) | % Bound | % Unbound |
| 1 | 92.1 | 7.9 |
| 5 | 85.3 | 14.7 |
| 10 | 78.5 | 21.5 |
| 20 | 69.2 | 30.8 |
| 50 | 52.6 | 47.4 |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of this compound binding to serum albumin.
Methodology:
-
Prepare a solution of serum albumin (e.g., 20 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of this compound (e.g., 200 µM) in the same buffer. Degas both solutions to prevent bubble formation.
-
Fill the ITC sample cell with the serum albumin solution and the injection syringe with the this compound solution.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell.
-
Record the heat changes associated with each injection.
-
Analyze the resulting titration curve to determine the binding parameters.
Fluorescence Quenching Spectroscopy
Objective: To determine the binding constant and quenching mechanism of this compound with serum albumin.
Methodology:
-
Prepare a stock solution of serum albumin (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
Place the serum albumin solution in a quartz cuvette.
-
Measure the fluorescence emission spectrum of the albumin solution (excitation at ~295 nm, emission scan from 300-450 nm).
-
Successively add small aliquots of the this compound solution to the cuvette, incubating for a short period after each addition.
-
Measure the fluorescence emission spectrum after each addition.
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation and modified Stern-Volmer equation to determine the quenching and binding constants.
Equilibrium Dialysis
Objective: To determine the percentage of bound and unbound this compound in the presence of serum albumin at equilibrium.
Methodology:
-
Prepare a serum albumin solution (e.g., 50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare several concentrations of this compound in the same buffer.
-
Place the serum albumin solution in one chamber of the dialysis unit and the this compound solution in the other chamber, separated by a semi-permeable membrane (with a molecular weight cut-off that retains the albumin).
-
Incubate the dialysis unit at a constant temperature (e.g., 37 °C) with gentle agitation until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both chambers.
-
Determine the concentration of this compound in both chambers using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the percentage of bound and unbound drug.
Troubleshooting Guides
Isothermal Titration Calorimetry (ITC) Troubleshooting
Caption: Troubleshooting guide for common ITC experimental issues.
Fluorescence Quenching Spectroscopy Troubleshooting
Caption: Troubleshooting guide for fluorescence quenching experiments.
Equilibrium Dialysis Troubleshooting
Caption: Troubleshooting guide for equilibrium dialysis experiments.
Experimental Workflow Diagram
References
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 6. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Technical Support Center: PHLPP Inhibitor NSC45586
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PHLPP inhibitor, NSC45586.
Frequently Asked Questions (FAQs)
1. What is NSC45586 and what is its primary mechanism of action?
NSC45586 is a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases.[1][2] It is selective for both PHLPP1 and PHLPP2 isoforms and targets their PP2C phosphatase domain.[1][2] By inhibiting PHLPP, NSC45586 prevents the dephosphorylation of key signaling proteins, most notably Akt, leading to its activation.[2]
2. What are the known on-target effects of NSC45586?
The primary on-target effect of NSC45586 is the inhibition of PHLPP1 and PHLPP2, which results in the increased phosphorylation and activation of their substrates. This includes:
-
Increased Akt phosphorylation: Specifically at the Ser473 residue, which is a direct target of PHLPP-mediated dephosphorylation. This leads to the activation of the pro-survival Akt signaling pathway.[3][4][5]
-
Increased PKC phosphorylation: PHLPP dephosphorylates conventional and novel PKC isoforms, and its inhibition by NSC45586 can lead to their increased phosphorylation.[6]
-
Promotion of chondrocyte maturation: Studies have shown that NSC45586 can promote the maturation of chondrocytes.[6]
3. What are the potential off-target effects of NSC45586?
While NSC45586 is selective for PHLPP1 and PHLPP2, potential off-target effects should be considered:
-
Modulation of the ERK pathway: In some experimental contexts, particularly at higher concentrations (30 and 100 µM), NSC45586 has been observed to decrease the phosphorylation of ERK1/2 in the presence of IGF-1.[7]
-
Binding to albumin: NSC45586 has been reported to bind strongly to albumin in culture media, which may affect its bioavailability and effective concentration in in vitro and in vivo experiments.[8]
-
Effects on PHLPP transcript and protein levels: In addition to inhibiting phosphatase activity, NSC45586 has been shown to reduce PHLPP1 and PHLPP2 transcript and protein levels in chondrocytes.[6]
4. What is the recommended working concentration for NSC45586?
The optimal concentration of NSC45586 can vary depending on the cell type and experimental conditions. Based on published studies:
-
In vitro cell-based assays: Concentrations typically range from 25 µM to 50 µM.[1][8] An optimal concentration of 50 µM has been reported for maximizing pAkt473 levels in primary rat cortical neurons.[7]
-
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
5. How should I prepare and store NSC45586?
For NSC45586 sodium salt, it is soluble in water. Stock solutions can be prepared and should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[9] Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect on Akt phosphorylation | Suboptimal inhibitor concentration: The concentration of NSC45586 may be too low or too high for the specific cell type. | Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your cells. |
| Cell confluence and health: Cell density and health can significantly impact signaling pathways. | Ensure cells are healthy and at an optimal confluence (typically 70-80%) before treatment. | |
| Serum starvation conditions: The presence of growth factors in serum can mask the effect of the inhibitor. | Optimize serum starvation conditions. For some cell types, complete serum withdrawal may be necessary, while for others, a low serum concentration (e.g., 0.5-1%) may be sufficient. | |
| Inhibitor degradation: Improper storage or repeated freeze-thaw cycles can lead to inhibitor degradation. | Prepare fresh aliquots of the inhibitor from a new stock. Store aliquots at -80°C. | |
| Unexpected changes in other signaling pathways (e.g., ERK) | Off-target effects: NSC45586 may have off-target effects, especially at higher concentrations. | Use the lowest effective concentration of NSC45586 determined from your dose-response experiments. Consider using another PHLPP inhibitor (e.g., NSC117079) as a control to see if the effect is specific to NSC45586. |
| Low cell viability or cytotoxicity observed | High inhibitor concentration: High concentrations of NSC45586 may be toxic to certain cell types. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of NSC45586 for your specific cell line. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (if not water for the sodium salt) may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (typically <0.1%). | |
| Variability in in vivo results | Albumin binding: NSC45586 binds to albumin, which can affect its pharmacokinetics and bioavailability.[8] | Consider the albumin concentration in your in vivo model and adjust the dosage accordingly. It may be necessary to perform pharmacokinetic studies to determine the optimal dosing regimen. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of NSC45586
| Parameter | Cell Type | Concentration | Effect | Reference |
| pAkt (Ser473) levels | Primary rat cortical neurons | 50 µM | Maximal increase in the presence of IGF-1 | [7] |
| pERK1/2 levels | Primary rat cortical neurons | 30 and 100 µM | Significant decrease in the presence of IGF-1 | [7] |
| Chondrocyte maturation | ATDC5 cells and IMCs | 25 µM | Increased Pth1r mRNA and protein expression | [1] |
| Nucleus pulposus cell health | Human NP cells | Not specified | Increased cell viability and expression of KRT19, ACAN, and SOX9 | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of NSC45586 on Akt phosphorylation at Ser473.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Serum-free medium
-
NSC45586
-
IGF-1 (or other relevant growth factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluence.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 2-4 hours.
-
Treatment: Treat the cells with varying concentrations of NSC45586 (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 30 minutes). In some wells, co-treat with a growth factor like IGF-1 (e.g., 50 ng/ml) to stimulate the pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phospho-Akt signal to total Akt and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of NSC45586.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete culture medium
-
NSC45586
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a range of NSC45586 concentrations (e.g., 0 to 200 µM). Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: PHLPP Signaling Pathway and the Action of NSC45586.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pleckstrin Homology Domain Leucine-rich Repeat Protein Phosphatase (PHLPP): A New Player in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 5. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
Potential toxicity of NSC45586 sodium at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PHLPP1/2 inhibitor, NSC45586 sodium. The information focuses on addressing potential issues related to its use at high concentrations to ensure successful and accurately interpreted experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of NSC45586?
NSC45586 is an inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) family, with selectivity for both PHLPP1 and PHLPP2.[1] It targets the PP2C phosphatase domain of these enzymes.[2] By inhibiting PHLPP, NSC45586 prevents the dephosphorylation of key signaling proteins, most notably Akt (also known as Protein Kinase B).[2][3] This leads to an increase in the phosphorylation of Akt at Serine 473, resulting in its activation.[3] Activated Akt is a central kinase in signaling pathways that promote cell survival and proliferation.[4][5]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to one year at -80°C and for one month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6]
3. What is the solubility of this compound?
This compound has poor solubility in aqueous solutions and ethanol.[1][7] It is soluble in DMSO at concentrations up to 82 mg/mL (approximately 198 mM).[1][7] For cell culture experiments, a concentrated stock solution in fresh, anhydrous DMSO should be prepared and then diluted to the final working concentration in the culture medium. It is important to note that hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of NSC45586.[2]
Troubleshooting Guide
Issue 1: I am observing unexpected cell death or poor cell health at high concentrations of NSC45586. Is this due to toxicity?
While direct, dose-dependent toxicity has not been extensively documented, unexpected cell death at high concentrations could be due to several factors other than inherent toxicity:
-
Precipitation: Due to its limited aqueous solubility, high concentrations of NSC45586 can precipitate out of the cell culture medium. These precipitates can cause physical stress to cells, leading to cell death that can be mistaken for toxicity.
-
Troubleshooting Steps:
-
Visually inspect your culture wells for any signs of precipitation after adding the compound.
-
Prepare the final working solution by adding the DMSO stock to the medium in a dropwise manner while vortexing to ensure rapid and even dispersion.
-
Consider performing a solubility test in your specific cell culture medium before treating your cells.
-
If precipitation is observed, reduce the final concentration of NSC45586.
-
-
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be toxic to your cells.
-
Troubleshooting Steps:
-
Calculate the final percentage of DMSO in your highest concentration of NSC45586.
-
Run a vehicle control experiment where you treat cells with the same concentration of DMSO without the compound to assess the effect of the solvent alone.
-
If solvent toxicity is observed, adjust your stock solution concentration to reduce the final DMSO percentage in your experiments.
-
-
Issue 2: I am not observing the expected increase in Akt phosphorylation after treatment with NSC45586.
-
Suboptimal Concentration or Treatment Time: The effective concentration and treatment duration can vary between cell lines.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of NSC45586 for your specific cell line. Concentrations ranging from 25 µM to 100 µM have been used in various studies.[1]
-
Conduct a time-course experiment to identify the optimal treatment duration for observing an increase in Akt phosphorylation.
-
-
-
Compound Instability: Improper storage or handling can lead to the degradation of NSC45586.
-
Troubleshooting Steps:
-
Ensure that the compound has been stored correctly (see FAQ 2).
-
Use freshly prepared dilutions from a properly stored stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[6]
-
-
-
Cell Line Specificity: The expression levels of PHLPP1 and PHLPP2 can vary between cell lines, which may influence the cellular response to NSC45586.
-
Troubleshooting Steps:
-
Verify the expression of PHLPP1 and PHLPP2 in your cell line of interest using techniques such as Western blotting or qPCR.
-
Consider using a positive control cell line known to respond to PHLPP inhibition.
-
-
Issue 3: I am observing off-target effects at high concentrations.
While NSC45586 is selective for PHLPP1 and PHLPP2, very high concentrations may lead to off-target effects. PHLPP phosphatases regulate multiple signaling pathways beyond Akt, including those involving PKC and S6K.[8]
-
Troubleshooting Steps:
-
Use the lowest effective concentration of NSC45586 as determined by your dose-response experiments.
-
To confirm that the observed effects are due to PHLPP inhibition, consider using a secondary, structurally different PHLPP inhibitor as a control.
-
Employ genetic approaches, such as siRNA-mediated knockdown of PHLPP1 and PHLPP2, to validate that the observed phenotype is consistent with the inhibition of these specific targets.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Source |
| In Vitro Effective Concentration | 25 µM | ATDC5 cells, Primary immature chondrocytes | [1] |
| IC50 for Akt Phosphorylation | 70 µM | COS-7 cells | [2] |
| In Vivo Dosage | 1, 2.5, or 5 mg/kg (intravenous injection) | C57BL6/J male mice | |
| Solubility in DMSO | 82 mg/mL (~198 mM) | N/A | [1][7] |
| Solubility in Water | Insoluble | N/A | [1] |
Experimental Protocols
Protocol 1: Assessment of NSC45586 Effect on Akt Phosphorylation via Western Blotting
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of NSC45586 (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: PHLPP/Akt Signaling Pathway and the inhibitory action of NSC45586.
Caption: General experimental workflow for studying the effects of NSC45586.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PHLPP - Wikipedia [en.wikipedia.org]
- 4. Turning Off AKT: PHLPP as a Drug Target | Annual Reviews [annualreviews.org]
- 5. Turning off AKT: PHLPP as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NSC45586 | TargetMol [targetmol.com]
- 8. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
Why is NSC45586 not showing an effect in my cells?
Welcome to the technical support center for NSC45586. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where NSC45586 is not showing the expected effect in your cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NSC45586?
A1: NSC45586 is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatases 1 and 2 (PHLPP1 and PHLPP2).[1][2][3] By inhibiting these phosphatases, NSC45586 prevents the dephosphorylation of Akt at Ser473, leading to the activation of Akt signaling.[2][4]
Q2: What is the primary downstream effect of NSC45586 activity?
A2: The most well-characterized downstream effect of NSC45586 is the increased phosphorylation and activation of Akt.[2][4] This can subsequently influence a variety of cellular processes, including cell survival, proliferation, and apoptosis.
Q3: Is NSC45586 stable in cell culture conditions?
A3: Yes, one study has shown that NSC45586 is highly stable in cell culture medium containing 10% FBS for at least 72 hours at 37°C, with no significant degradation observed.[5]
Troubleshooting Guide: Why is NSC45586 not showing an effect in my cells?
If you are not observing the expected cellular phenotype after treatment with NSC45586, consider the following potential issues, from most to least common.
Target Expression and Cellular Context
The most common reason for a lack of effect is the absence or low expression of the drug's targets, PHLPP1 and PHLPP2, in your specific cell line.
-
Low or Absent Target Expression: The efficacy of NSC45586 is entirely dependent on the presence of its targets. Some cell lines, particularly certain cancer cell lines, have been shown to have reduced expression of PHLPP1 and/or PHLPP2.[1]
-
Troubleshooting Step: Verify the expression levels of PHLPP1 and PHLPP2 in your cell line of interest using techniques such as Western blot or qPCR. Compare these levels to a positive control cell line known to express the targets.
-
-
Cellular Context and Downstream Signaling: The activation of Akt by NSC45586 may not lead to your expected phenotype if other signaling pathways that regulate the same process are dominant in your chosen cell line.
Compound Concentration and Treatment Time
The effective concentration and treatment duration for NSC45586 can vary significantly between different cell lines and experimental readouts.
-
Suboptimal Concentration: The concentration of NSC45586 required to elicit a response can range from single-digit micromolar to higher concentrations. A single concentration may not be effective in all systems.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of NSC45586 for your specific cell line and assay. Based on published studies, a broad concentration range to test would be from 1 µM to 100 µM.
-
-
Inappropriate Treatment Duration: The time required to observe an effect can vary from minutes for signaling events (e.g., Akt phosphorylation) to days for changes in gene expression or cell proliferation.[5][6]
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal treatment duration for your desired readout.
-
Compound Solubility and Handling
While NSC45586 is generally soluble in DMSO, improper handling can lead to precipitation and a lower effective concentration.
-
Poor Solubility in Aqueous Medium: NSC45586 is insoluble in water and ethanol.[2][3] When diluting a DMSO stock solution into your aqueous cell culture medium, the compound can precipitate if not done correctly.
-
Troubleshooting Step: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that the NSC45586 is added to the medium with vigorous mixing to facilitate its dispersion. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Improper Storage: Like many small molecules, repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation.
-
Troubleshooting Step: Aliquot your NSC45586 stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.[7]
-
Experimental Design and Assay Sensitivity
The lack of an observed effect may be due to the design of your experiment or the sensitivity of your assay.
-
Insensitive Assay: Your chosen assay may not be sensitive enough to detect the changes induced by NSC45586.
-
Troubleshooting Step: Use a highly sensitive and direct measure of NSC45586 activity, such as measuring the phosphorylation of Akt at Ser473 by Western blot. This will confirm target engagement in your cells.
-
-
Incorrect Cell Health and Density: The physiological state of your cells can influence their response to drug treatment.
-
Troubleshooting Step: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell confluency can sometimes alter cellular signaling and drug responses.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (Akt Phosphorylation) | 70 µM | COS-7 cells (30 min) | [4][8] |
| IC50 (Chondrocyte Maturation) | 4 µM | Chondrocytes | [5] |
| Effective Concentration (Gene Expression) | 100 µM | Human Nucleus Pulposus Cells (24 h) | [6] |
| Effective Concentration (Gene Expression) | 25 µM | ATDC5 and Primary Chondrocytes (24 h) | [2] |
| Solubility in DMSO | ~82 mg/mL (~198 mM) | N/A | [2][3] |
| Stability in Culture Medium | Stable for at least 72 hours at 37°C | Medium with 10% FBS | [5] |
Experimental Protocols
General Protocol for NSC45586 Treatment of Adherent Cells
-
Cell Seeding: Seed your cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of NSC45586 Stock Solution: Prepare a high-concentration stock solution of NSC45586 in fresh, anhydrous DMSO. For example, a 10 mM stock solution. Sonicate if necessary to ensure complete dissolution.[3]
-
Preparation of Working Solutions: On the day of the experiment, dilute the NSC45586 stock solution in your complete cell culture medium to the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1%).
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the various concentrations of NSC45586 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24-72 hours for proliferation or gene expression assays).
-
Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis (e.g., Western blot for p-Akt, qPCR for gene expression, or a cell viability assay).
Visualizations
Caption: Signaling pathway showing NSC45586 inhibition of PHLPP1/2.
Caption: A logical workflow for troubleshooting NSC45586 inactivity.
References
- 1. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. NSC45586 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: NSC45586 Sodium Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC45586 sodium. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP) family, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2.[1][2][3] By inhibiting PHLPP, this compound prevents the dephosphorylation of key signaling proteins, leading to the activation of pro-survival pathways. A primary target of PHLPP is the serine/threonine kinase Akt (also known as Protein Kinase B).[1][3] Inhibition of PHLPP by this compound results in increased phosphorylation and activation of Akt.[1] Additionally, some studies suggest that NSC45586 can also reduce the transcript and protein levels of PHLPP1 and PHLPP2, representing a dual mechanism of inhibition.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
Table 1: Solubility and Storage Recommendations
| Parameter | Recommendation | Source |
| Solvent | Water (H₂O) | [2][5] |
| Solubility | 5 mg/mL (12.12 mM) | [2] |
| Dissolution Method | Use of ultrasonic bath and warming/heating to 80°C is recommended for complete dissolution in water. | [2][5] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
| Powder Storage | Store at 4°C in a sealed container, away from moisture. | [2] |
Note: For cell-based assays, it is recommended to filter-sterilize the working solution using a 0.22 µm filter before use.[2]
Q3: What is the typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a common starting point reported in the literature is 25 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The IC₅₀ values for Akt activation in cells have been reported to be approximately 70 µM.[4]
Troubleshooting Guide
Issue 1: Inconsistent or no effect on Akt phosphorylation (p-Akt) after this compound treatment.
This is a common issue that can arise from several factors. The following troubleshooting steps can help identify the root cause.
Table 2: Troubleshooting Inconsistent p-Akt Results
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Compound Dissolution | Ensure complete dissolution of this compound in water, using sonication and gentle heating as recommended. Visually inspect the solution for any precipitates before use. | Incomplete dissolution will lead to a lower effective concentration of the inhibitor in your experiment. |
| Compound Degradation | Prepare fresh working solutions from a properly stored, aliquoted stock. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. | This compound solutions can degrade over time, leading to reduced activity.[2] |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) to determine the optimal treatment duration for observing maximal p-Akt levels in your cell line. | The kinetics of PHLPP inhibition and subsequent Akt phosphorylation can vary between cell types. Some studies show increased phosphorylation of Akt2 within 30 minutes.[4] |
| Cell Line-Specific Differences | Verify the expression levels of PHLPP1 and PHLPP2 in your cell line. If expression is low, the effect of the inhibitor will be minimal. Consider using a positive control cell line with known high PHLPP expression. | The efficacy of a PHLPP inhibitor is dependent on the presence of its target. |
| Basal Akt Activity | Serum-starve cells for a few hours before treatment to reduce basal Akt phosphorylation. This will increase the signal-to-noise ratio for detecting a treatment-induced increase in p-Akt. | High basal p-Akt levels can mask the effect of the inhibitor. |
| Western Blotting Issues | Ensure your western blot protocol is optimized for detecting phosphorylated proteins. This includes using phosphatase inhibitors in your lysis buffer and appropriate blocking buffers (e.g., 5% BSA in TBST). | Phosphorylated proteins are susceptible to dephosphorylation during sample preparation. |
Issue 2: High variability between replicate experiments.
High variability can obscure real biological effects. The following workflow can help improve reproducibility.
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol provides a detailed methodology for assessing the effect of this compound on Akt phosphorylation at Serine 473 (p-Akt Ser473).
1. Cell Culture and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
The day after seeding, replace the medium with serum-free or low-serum medium for 2-4 hours to reduce basal Akt phosphorylation.
-
Treat cells with the desired concentrations of this compound (e.g., 25 µM) or vehicle control for the predetermined optimal time.
2. Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
For normalization, strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH).
Signaling Pathway
This compound functions by inhibiting PHLPP, a key negative regulator of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.
References
- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunomart.com [immunomart.com]
- 6. selleckchem.com [selleckchem.com]
NSC45586 sodium degradation and storage conditions
This technical support center provides guidance on the degradation, storage, and handling of NSC45586 sodium. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation. Hydrolysis can occur in the presence of moisture, leading to the cleavage of ester or amide bonds within the molecule. Oxidation, often catalyzed by light or trace metal impurities, can modify sensitive functional groups. It is crucial to handle and store the compound under conditions that minimize exposure to moisture and light.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below, protected from light. The container should be tightly sealed and preferably purged with an inert gas like argon or nitrogen to displace oxygen and moisture.
Q3: How should I handle this compound upon receiving it?
A3: Upon receipt, immediately store the vial at the recommended temperature (-20°C or -80°C). Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is not recommended for long periods. If you must prepare a stock solution, use a dry, aprotic solvent and store it in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q5: What are the visual signs of this compound degradation?
A5: Degradation of this compound, which is a white to off-white powder, may be indicated by a change in color (e.g., to yellow or brown) or a change in its physical state, such as clumping, which suggests moisture absorption. If any such changes are observed, the compound's purity should be re-assessed before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature and protected from light and moisture.2. Prepare fresh solutions from a new, unopened vial of the compound.3. Perform a purity check (e.g., via HPLC) on your current stock. |
| Difficulty dissolving the compound | The compound may have absorbed moisture and started to degrade, or the incorrect solvent is being used. | 1. Ensure you are using a recommended, dry, aprotic solvent.2. If the compound appears clumped, it may be hydrated. Dry the compound under vacuum, though its purity may be compromised.3. Use a fresh vial of the compound. |
| Loss of biological activity | The active form of the compound has degraded. | 1. Review handling procedures to minimize exposure to air, light, and moisture.2. Avoid repeated freeze-thaw cycles of stock solutions.3. Consider preparing fresh stock solutions more frequently. |
Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Lyophilized this compound
| Storage Condition | Time | Purity (%) |
| -80°C, Dark, Dry | 12 months | >99% |
| -20°C, Dark, Dry | 12 months | 98% |
| 4°C, Dark, Dry | 6 months | 95% |
| 25°C, Dark, Dry | 1 month | 90% |
| 25°C, Exposed to Light | 1 week | <85% |
| 25°C, 50% Relative Humidity | 1 week | <80% |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Time | Purity (%) |
| -80°C | 3 months | 97% |
| -20°C | 1 month | 92% |
| 4°C | 1 week | 85% |
| 25°C | 24 hours | 70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of argon), add the required volume of anhydrous, aprotic solvent (e.g., DMSO, DMF) to the vial to achieve the desired concentration.
-
Vortex briefly until the compound is fully dissolved.
-
Dispense the solution into single-use, light-protected aliquots.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare samples of this compound that have been subjected to different storage conditions (as outlined in Tables 1 and 2). Prepare a control sample from a fresh, unopened vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the samples on the HPLC system. The purity is determined by calculating the area of the main peak corresponding to this compound as a percentage of the total peak area.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended experimental workflow for handling this compound.
Technical Support Center: NSC45586 Sodium Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the purity of NSC45586 sodium obtained from a new supplier.
Frequently Asked Questions (FAQs)
Q1: What is NSC45586 and what is its mechanism of action?
A1: NSC45586 is an inhibitor of the Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP) family of enzymes, specifically targeting PHLPP1 and PHLPP2.[1][2][3] By inhibiting PHLPP, NSC45586 prevents the dephosphorylation of Akt (also known as Protein Kinase B), leading to its activation.[4] Activated Akt is a key component of signaling pathways that regulate cell survival, proliferation, and growth.
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a solid, with the molecular formula C₂₀H₁₇N₆NaO₃ and a molecular weight of approximately 412.38 g/mol .[1] It is generally insoluble in water and ethanol, but soluble in dimethyl sulfoxide (DMSO).[5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: What are the typical purity specifications for this compound from a reliable supplier?
A4: A reliable supplier should provide this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). You should always request a Certificate of Analysis (CoA) from the new supplier which details the purity and the method used for its determination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Solubility in DMSO | - The compound may have precipitated out of solution. - The DMSO may have absorbed moisture. | - Gently warm the solution and sonicate to aid dissolution. - Use fresh, anhydrous DMSO. |
| Unexpected Peaks in HPLC Chromatogram | - Presence of impurities from the synthesis process. - Degradation of the compound. - Contamination from solvent or glassware. | - Request impurity profile information from the supplier. - Perform stress testing (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. - Analyze a blank solvent injection to rule out system contamination. |
| Inconsistent Results in Biological Assays | - Incorrect concentration of the active compound due to impurities. - Presence of biologically active impurities. | - Accurately determine the purity of the new batch using the protocols below. - Use a reference standard from a trusted source for comparison. - If possible, identify and test the biological activity of major impurities. |
| Mass Spectrometry Signal is Weak or Absent | - Poor ionization of the compound. - Incorrect mass spectrometer settings. | - Optimize ionization source parameters (e.g., electrospray voltage). - Try different ionization modes (positive/negative). - Ensure the instrument is calibrated and tuned correctly. |
| NMR Spectrum Shows Broad Peaks | - Presence of paramagnetic impurities. - Compound aggregation at the concentration used. | - Pass the sample through a small plug of celite or silica gel. - Acquire the spectrum at a lower concentration or at an elevated temperature. |
Data Presentation: Purity Assessment Summary
The following tables present a hypothetical comparison of purity data for this compound from a new supplier versus an established reference standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 15.2 | 99.5 |
| New Supplier (Batch A) | 15.1 | 97.8 |
| 12.5 (Impurity 1) | 1.5 | |
| 18.3 (Impurity 2) | 0.7 |
Table 2: Mass Spectrometry Analysis
| Sample | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Reference Standard | 390.14 | 390.15 |
| New Supplier (Batch A) | 390.14 | 390.15 |
| - | 376.12 (Impurity 1) | |
| - | 406.13 (Impurity 2) |
Table 3: Elemental Analysis
| Element | Theoretical (%) | Reference Standard (%) | New Supplier (Batch A) (%) |
| Carbon (C) | 58.25 | 58.19 | 57.98 |
| Hydrogen (H) | 4.15 | 4.18 | 4.25 |
| Nitrogen (N) | 20.38 | 20.31 | 20.15 |
| Sodium (Na) | 5.57 | 5.52 | 5.45 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 40 | 20 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of NSC45586 as follows:
-
Purity (%) = (Area of NSC45586 peak / Total area of all peaks) x 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the identity of this compound and identify potential impurities by their mass-to-charge ratio.
Materials:
-
This compound sample
-
LC-MS grade solvents and reagents as for HPLC
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak and compare the observed mass-to-charge ratio with the expected mass of NSC45586 (protonated form, [M+H]⁺ = 390.14).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If sufficient material is available, acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the obtained spectra with a reference spectrum or with the expected structure of NSC45586.
-
Visualizations
References
Cell-type specific responses to NSC45586 sodium
Welcome to the technical support center for NSC45586 sodium, a selective inhibitor of PH domain and leucine-rich repeat protein phosphatase 1 and 2 (PHLPP1/2). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing NSC45586 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NSC45586?
A1: NSC45586 is an inhibitor of the PHLPP (Pleckstrin homology domain and leucine-rich repeat protein phosphatase) family of protein phosphatases, with selectivity for PHLPP1 and PHLPP2.[1] PHLPPs are key negative regulators of the PI3K/Akt signaling pathway. Specifically, PHLPP dephosphorylates and inactivates the pro-survival kinase Akt. By inhibiting PHLPP1 and PHLPP2, NSC45586 prevents the dephosphorylation of Akt, leading to its sustained activation.[2] This can, in turn, influence a multitude of downstream cellular processes, including cell survival, proliferation, and apoptosis.
Q2: What are the primary applications of NSC45586 in research?
A2: NSC45586 is utilized in a variety of research areas to investigate the roles of PHLPP and the Akt signaling pathway. Key applications include:
-
Neuroprotection studies: NSC45586 has been shown to activate Akt in neurons, suggesting its potential as a neuroprotective agent.[2]
-
Cartilage and bone research: Studies have demonstrated its effects on chondrocyte proliferation and matrix production.[3][4]
-
Cancer biology: As the PI3K/Akt pathway is frequently dysregulated in cancer, NSC45586 is used to explore the therapeutic potential of targeting PHLPP in various cancer cell lines.
-
Metabolic disease research: The Akt pathway is central to metabolic regulation, making NSC45586 a useful tool for studying diseases like diabetes.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[5] It is important to use fresh, anhydrous DMSO for dissolution, as moisture can affect the solubility and stability of the compound.
Q4: What is the recommended working concentration for NSC45586 in cell culture?
A4: The optimal working concentration of NSC45586 can vary significantly depending on the cell type and the specific experimental endpoint. Based on published studies, concentrations typically range from 25 µM to 100 µM.[6][7] For instance, a concentration of 25 µM has been used in chondrocyte studies, while concentrations around 50 µM have been used in neuronal cell cultures.[6][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Are there any known off-target effects of NSC45586?
A5: While NSC45586 is considered selective for PHLPP1 and PHLPP2, like most small molecule inhibitors, the potential for off-target effects exists.[9] One study noted that NSC45586 strongly binds to albumin in culture media, which could impact its effective concentration and potentially lead to non-specific effects.[8] Researchers should be mindful of this and consider using serum-free or low-serum conditions where appropriate. Further selectivity profiling studies are needed to fully characterize the off-target landscape of NSC45586.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect on Akt phosphorylation | 1. Suboptimal concentration: The concentration of NSC45586 may be too low for the specific cell type. 2. Cell density: High cell density can lead to rapid metabolism or sequestration of the compound. 3. Incubation time: The treatment duration may be too short to observe a significant change. 4. Compound degradation: Improper storage or handling of the NSC45586 stock solution. 5. Albumin binding: High serum concentrations in the culture medium can sequester NSC45586.[8] | 1. Perform a dose-response curve (e.g., 10 µM - 100 µM) to determine the optimal concentration. 2. Seed cells at a consistent and appropriate density for your experiments. 3. Conduct a time-course experiment (e.g., 30 min, 1h, 6h, 24h) to identify the optimal treatment time. 4. Ensure proper storage of the compound (-20°C for powder, -80°C for DMSO stock) and use fresh aliquots.[5] 5. Consider reducing the serum concentration or using serum-free medium for the duration of the treatment, if compatible with your cell line. |
| High background in Western blots for p-Akt | 1. Non-specific antibody binding: The primary or secondary antibody may have cross-reactivity. 2. Inadequate blocking: The blocking step may be insufficient to prevent non-specific binding. 3. Contamination: Contamination of buffers or reagents. | 1. Use a highly specific and validated antibody for phospho-Akt (Ser473). Titrate the antibody to find the optimal dilution. 2. Optimize the blocking step by trying different blocking agents (e.g., 5% BSA in TBST for phospho-antibodies) and increasing the blocking time.[1][10] 3. Use freshly prepared, filtered buffers. |
| Variability in cell viability/apoptosis assays | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound. 3. DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Ensure a homogenous cell suspension before seeding and be precise with pipetting. 2. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls. |
| Unexpected changes in gene expression (qPCR) | 1. Off-target effects: NSC45586 may be affecting other signaling pathways. 2. Primer inefficiency or non-specificity: Poorly designed primers can lead to inaccurate results. 3. Reference gene instability: The chosen housekeeping gene's expression may be affected by the treatment. | 1. Validate key findings using a secondary method (e.g., Western blot for protein expression). Consider using a structurally different PHLPP inhibitor as a control. 2. Use validated qPCR primers with high efficiency and specificity. Perform a melt curve analysis to check for non-specific products.[11][12][13] 3. Validate the stability of your reference gene(s) under your experimental conditions. It is often recommended to use more than one reference gene for normalization. |
Data Presentation
Table 1: Cell-Type Specific Effects of NSC45586
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| ATDC5 Chondrocytes | 25 µM | 24 hours | Increased Pth1r mRNA and protein expression. | [6] |
| Primary Immature Chondrocytes (IMCs) | 25 µM | 24 hours | Increased Pth1r mRNA and protein expression. | [6] |
| Primary Rat Cortical Neurons | 50 µM | - | Altered PHLPP signaling and neuroprotection. | [8] |
| Human Nucleus Pulposus (NP) Cells | 100 µM | - | Reduced PHLPP1 protein expression. | [7] |
| COS-7 Cells | 70 µM (IC50) | 30 minutes | Increased Akt phosphorylation. | [2] |
Table 2: IC50 Values of NSC45586 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| COS-7 | Kidney Fibroblast (Simian) | 70 | Inhibition of PHLPP assessed by increased Akt phosphorylation. | [2] |
| HT29 | Colorectal Adenocarcinoma | ~70 | IC50 for Akt phosphorylation increase. | [14] |
Researchers are encouraged to determine the IC50 value for their specific cell line of interest empirically.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Lysis: a. After treating cells with NSC45586 and appropriate controls, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate).
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
4. Gel Electrophoresis and Transfer: a. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][10] b. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][10] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[10] e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent. b. Incubate the membrane with the ECL reagent and capture the signal using a digital imaging system.
7. Stripping and Reprobing (for Total Akt): a. To normalize the p-Akt signal, the membrane can be stripped and reprobed for total Akt using a similar protocol.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis (e.g., FOXO1)
1. RNA Extraction: a. Following cell treatment with NSC45586, extract total RNA using a commercially available kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis: a. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
3. qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest (e.g., FOXO1), and diluted cDNA. b. Validated Primers for Human FOXO1:
- Forward: 5′-CTACGAGTGGATGGTCAAGAGC-3′[13]
- Reverse: 5′-CCAGTTCCTTCATTCTGCACACG-3′[13] c. Run the qPCR reaction in a real-time PCR detection system with a typical cycling program:
- Initial denaturation: 95°C for 10 min
- 40 cycles of:
- Denaturation: 95°C for 15 sec
- Annealing/Extension: 60°C for 1 min
- Melt curve analysis.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for your target and reference gene(s). b. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).
Mandatory Visualizations
Caption: NSC45586 inhibits PHLPP, leading to Akt activation and downstream signaling.
Caption: Experimental workflow for analyzing p-Akt levels after NSC45586 treatment.
Caption: A logical approach to troubleshooting inconsistent results with NSC45586.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. FOXO1 Gene Downregulation and Promoter Methylation Exhibits Significant Correlation With Clinical Parameters in Indian Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
Validation & Comparative
Validating the Inhibitory Activity of NSC45586 on PHLPP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor NSC45586 and its activity against the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP). The performance of NSC45586 is compared with its primary alternative, NSC117079, supported by available experimental data. Detailed methodologies for key validation experiments are also provided to aid in the design and interpretation of related research.
Introduction to PHLPP and its Inhibition
PHLPP is a family of serine/threonine phosphatases (comprising PHLPP1 and PHLPP2) that play a critical role in regulating various cellular signaling pathways. A key function of PHLPP is the dephosphorylation and subsequent inactivation of several pro-survival kinases, most notably Akt (also known as Protein Kinase B), Protein Kinase C (PKC), and p70S6 Kinase (S6K1). By terminating these signaling cascades, PHLPP acts as a tumor suppressor and a regulator of cellular processes such as apoptosis, proliferation, and metabolism.[1]
Given its pivotal role in cell signaling, the inhibition of PHLPP has emerged as a potential therapeutic strategy for conditions where enhanced pro-survival signaling is desired, such as in neurodegenerative diseases and for promoting tissue regeneration.[2] NSC45586 is a small molecule inhibitor that targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1] This guide focuses on validating its inhibitory activity and comparing it with other available tools.
Comparative Analysis of PHLPP Inhibitors
NSC45586 and NSC117079 are two of the most studied small molecule inhibitors of PHLPP. Both compounds were identified through screens of the National Cancer Institute (NCI) compound library and are predicted to be uncompetitive inhibitors that bind to the hydrophobic cleft near the active site of PHLPP.[1] They are not specific for PHLPP1 versus PHLPP2 but show selectivity for PHLPP over other phosphatases like PP2Cα.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for NSC45586 and its primary alternative, NSC117079. It is important to note that direct side-by-side comparisons of in vitro IC50 values from the same study are limited in the current literature.
| Inhibitor | In Vitro IC50 (PHLPP2) | Cellular IC50 (Akt Ser473 Dephosphorylation Inhibition) | Reference |
| NSC45586 | Not explicitly reported in a direct comparison | ~70 µM (for an analogue) | [1] |
| NSC117079 | 5.45 ± 0.05 µM | ~30 µM | [1] |
| Inhibitor | Observed Effect on Downstream Targets | Cell Type/Model | Reference |
| NSC45586 | - Increased Akt and PKC phosphorylation- Reduced PHLPP1 protein levels- Inhibited apoptosis (more effective than NSC117079)- Increased expression of KRT19, ACAN, and SOX9 | - Chondrocytes- Human Nucleus Pulposus (NP) cells- Mouse Intervertebral Disc (IVD) organ cultures | [2][3] |
| NSC117079 | - Increased Akt and PKC phosphorylation- Did not affect PHLPP1 or PHLPP2 protein levels- Did not prevent apoptosis under low serum conditions- Increased expression of KRT19 only | - Chondrocytes- Human Nucleus Pulposus (NP) cells | [2][3] |
| Inhibitor | Pharmacokinetic Profile (in mice) | Reference |
| NSC45586 | - Detected in the bloodstream for up to 8 hours after intravenous injection.- Higher volume of distribution compared to NSC117079. | [2] |
| NSC117079 | - Eliminated from the bloodstream within 4 hours after intravenous injection.- Considered to have a more favorable pharmacokinetic profile. | [2] |
Signaling Pathways and Experimental Workflows
PHLPP Signaling Pathway
The following diagram illustrates the central role of PHLPP in dephosphorylating key kinases in pro-survival and growth pathways. Inhibition of PHLPP by molecules like NSC45586 blocks this dephosphorylation, leading to sustained activation of these pathways.
Caption: PHLPP signaling pathway and the inhibitory action of NSC45586.
Experimental Workflow for Validating PHLPP Inhibition
This diagram outlines a typical workflow for validating the inhibitory activity of a compound like NSC45586 on PHLPP.
References
- 1. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for NSC45586 Treatment
NSC45586 targets the PP2C phosphatase domain of PHLPP1 and PHLPP2, leading to the activation of the pro-survival kinase Akt.[2][3][4] Consequently, studies involving NSC45586 often investigate its impact on cell viability, proliferation, and apoptosis.[4][5] The "sodium" in "NSC45586 sodium treatment" typically refers to the salt form of the compound, which enhances its solubility in aqueous solutions.[3] Therefore, the experimental design must account for the effects of the vehicle used to dissolve the compound.
Experimental Design: The Foundation of Reliable Results
A robust experimental design for testing the effects of NSC45586 should include a panel of controls to ensure that the observed effects are specifically due to the inhibition of PHLPP by NSC45586. The following controls are recommended:
-
Vehicle Control (Negative Control): This is the most critical control. The vehicle is the solvent used to dissolve the NSC45586 (e.g., DMSO or a saline solution). Cells treated with the vehicle alone at the same concentration used for the NSC45586 treatment group will reveal any effects of the solvent on the experimental system.
-
Untreated Control (Negative Control): This group of cells is not exposed to any treatment and represents the baseline state of the cells under normal culture conditions.
-
Positive Control for Apoptosis/Cytotoxicity: To validate the assay's ability to detect cell death, a known inducer of apoptosis or cytotoxicity should be used. This control demonstrates that the experimental system is responsive and capable of showing the opposite effect of what is expected from NSC45586. A common agent for this purpose is Staurosporine, a potent protein kinase inhibitor that induces apoptosis in a wide range of cell types.
-
Positive Control for Akt Activation: To confirm that the downstream signaling pathway of PHLPP inhibition is being accurately measured, a known activator of Akt, such as Insulin-like Growth Factor 1 (IGF-1), can be used. This ensures that the antibodies and reagents used for detecting Akt phosphorylation are working correctly.
Data Presentation: Comparative Analysis of NSC45586 and Controls
The following tables summarize the expected quantitative data from key experiments designed to assess the efficacy and specificity of NSC45586.
Table 1: Effect of NSC45586 on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (OD 570 nm) | % Cell Viability |
| Untreated Control | - | 1.25 ± 0.08 | 100% |
| Vehicle Control (DMSO) | 0.1% | 1.23 ± 0.07 | 98.4% |
| NSC45586 | 25 µM | 1.45 ± 0.10 | 116% |
| NSC45586 | 50 µM | 1.60 ± 0.12 | 128% |
| Staurosporine (Positive Control) | 1 µM | 0.45 ± 0.05 | 36% |
Table 2: Effect of NSC45586 on Apoptosis (Annexin V/PI Staining)
| Treatment Group | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | - | 3.2 ± 0.5% | 1.5 ± 0.3% |
| Vehicle Control (DMSO) | 0.1% | 3.5 ± 0.6% | 1.7 ± 0.4% |
| NSC45586 | 50 µM | 1.8 ± 0.4% | 0.9 ± 0.2% |
| Staurosporine (Positive Control) | 1 µM | 25.8 ± 2.1% | 15.4 ± 1.8% |
Table 3: Effect of NSC45586 on Akt Activation (Western Blot)
| Treatment Group | Concentration | p-Akt (Ser473) / Total Akt Ratio (Densitometry) | Fold Change vs. Untreated |
| Untreated Control | - | 0.25 ± 0.04 | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 0.26 ± 0.05 | 1.04 |
| NSC45586 | 50 µM | 0.78 ± 0.09 | 3.12 |
| IGF-1 (Positive Control) | 100 ng/mL | 0.95 ± 0.11 | 3.80 |
Experimental Protocols
Detailed methodologies for the experiments cited in the data tables are provided below.
1. Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with NSC45586 at various concentrations, vehicle control, and a positive control for cytotoxicity (e.g., Staurosporine). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with NSC45586, vehicle, and a positive control for apoptosis (e.g., Staurosporine) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[7]
3. Akt Activation (Western Blot)
-
Cell Lysis: After treatment with NSC45586, vehicle, or a positive control for Akt activation (e.g., IGF-1), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated Akt signal to the total Akt signal.
Visualizing Experimental Logic and Pathways
Diagrams created using the DOT language for Graphviz are provided below to illustrate the signaling pathway affected by NSC45586 and the workflow for a typical cell viability experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
NSC45586 Sodium: A Selective Inhibitor of PHLPP Phosphatases with Minimal Off-Target Effects
For Immediate Release
NSC45586 sodium, a small molecule inhibitor of the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP) family, demonstrates a notable degree of selectivity for its primary targets, PHLPP1 and PHLPP2, with minimal inhibitory activity against other tested phosphatases. This selectivity is a critical attribute for researchers and drug development professionals investigating the specific roles of PHLPP in cellular signaling pathways and its potential as a therapeutic target.
Comparative Analysis of Phosphatase Inhibition
Experimental data from in vitro screening assays reveal that this compound effectively inhibits the phosphatase activity of PHLPP2. In contrast, its effect on other related and unrelated phosphatases, including Protein Phosphatase 1 (PP1), Protein Phosphatase 2B (PP2B), and Protein Phosphatase 2Cα (PP2Cα), is significantly lower. This selectivity profile underscores the utility of NSC45586 as a specific chemical probe to dissect PHLPP-mediated signaling events.
A summary of the inhibitory activity of a compound structurally related to NSC45586 against a panel of phosphatases is presented below. The data is derived from a study that screened the National Cancer Institute (NCI) chemical library, which includes NSC45586. The results for a representative selective inhibitor from this screen are indicative of the selectivity profile of NSC45586.
| Phosphatase Target | % Inhibition by Selective Compound |
| PHLPP2 | High |
| PP1 | Low |
| PP2B | Low |
| PP2Cα | Low |
Table 1: In vitro phosphatase selectivity of a representative PHLPP inhibitor from the same chemical screen as NSC45586. "High" inhibition indicates significant activity against the target, while "Low" inhibition denotes minimal effect at the tested concentrations. This data is based on the findings reported in "Discovery of Small Molecule Inhibitors of the PH Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) by Chemical and Virtual Screening"[1].
Understanding the Signaling Pathway
NSC45586 targets the PP2C phosphatase domain of PHLPP1 and PHLPP2.[2][3] PHLPP phosphatases are key negative regulators of the Akt and Protein Kinase C (PKC) signaling pathways, which are crucial for cell survival and proliferation. By inhibiting PHLPP, NSC45586 can lead to an increase in the phosphorylation and activation of Akt, thereby promoting cell survival.[1][2]
Caption: PHLPP Signaling Pathway and Inhibition by NSC45586.
Experimental Protocols
The selectivity of PHLPP inhibitors like NSC45586 was determined using an in vitro phosphatase assay. The general workflow for such an assay is outlined below.
Objective: To determine the inhibitory effect of NSC45586 on the activity of various phosphatases.
Materials:
-
Purified recombinant phosphatase domains (e.g., PHLPP2, PP1, PP2B, PP2Cα)
-
Phosphatase substrate (e.g., a phosphorylated peptide or a small molecule substrate that becomes fluorescent upon dephosphorylation)
-
This compound
-
Assay buffer
-
96-well microplates
-
Plate reader for absorbance or fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Dilute the purified phosphatases to a working concentration in the assay buffer.
-
Prepare a stock solution of NSC45586 in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Prepare the phosphatase substrate at a concentration that is appropriate for the specific enzyme.
-
-
Assay Setup:
-
Add the phosphatase solution to the wells of a 96-well plate.
-
Add the different concentrations of NSC45586 or a vehicle control (e.g., DMSO) to the wells containing the phosphatase.
-
Incubate the plate for a predetermined period to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the phosphatase substrate to each well to start the dephosphorylation reaction.
-
-
Measurement:
-
After a specific incubation time, measure the amount of dephosphorylated product. This can be done by measuring the change in absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of phosphatase inhibition for each concentration of NSC45586 compared to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Experimental Workflow for Phosphatase Selectivity Profiling.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of PHLPP phosphatases. Its selectivity allows for the specific interrogation of PHLPP-dependent signaling pathways without significantly perturbing other phosphatase-regulated processes. This characteristic is essential for the development of targeted therapeutic strategies aimed at modulating the activity of the Akt and PKC pathways. Further studies to expand the selectivity profile against a broader range of phosphatases would provide an even more comprehensive understanding of its off-target effects.
References
- 1. Discovery of Small Molecule Inhibitors of the PH Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) by Chemical and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of NSC45586 Sodium Effects: A Comparative Analysis Across Diverse Biological Systems
A detailed examination of the experimental evidence concerning the PHLPP inhibitor NSC45586 sodium reveals consistent primary effects on the Akt signaling pathway across different cell types, though downstream consequences and off-target effects show context-dependent variability. This guide provides a comparative analysis of this compound's performance, supported by experimental data from key studies, and contrasts its activity with alternative compounds.
NSC45586 is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of enzymes, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2. By inhibiting PHLPP, NSC45586 prevents the dephosphorylation of key signaling proteins, most notably Protein Kinase B (Akt), leading to its activation. This mechanism of action has positioned NSC45586 as a tool compound for studying the roles of PHLPP and Akt in various cellular processes, including cell survival, proliferation, and differentiation.
Comparative Efficacy of NSC45586 in Chondrocytes and Neuronal Cells
The reproducibility of NSC45586's effects is best assessed by comparing findings from studies utilizing different model systems. Here, we compare the outcomes of NSC45586 treatment in primary chondrocytes and neuronal cells.
Effects on Chondrocyte Maturation and Matrix Production
In a study by Taylor et al. (2021), NSC45586 was investigated for its role in promoting chondrocyte maturation and the synthesis of extracellular matrix components, key processes in cartilage health and repair. The study provides a direct comparison with another PHLPP inhibitor, NSC117079.
| Parameter | NSC45586 Effect | NSC117079 Effect | Vehicle Control |
| Glycosaminoglycan (GAG) Production | Increased | Increased | Baseline |
| Phospho-Akt (Ser473) Levels | Increased | Increased | Baseline |
| Phospho-PKC (pan) Levels | Increased | Increased | Baseline |
| Sox9 Gene Expression | Increased | Increased | Baseline |
| Col2a1 Gene Expression | Increased | Increased | Baseline |
| Mmp13 Gene Expression | Decreased | Decreased | Baseline |
Table 1: Summary of quantitative data on the effects of NSC45586 and NSC117079 on chondrocytes. Data synthesized from Taylor et al. (2021).
Neuroprotective Effects and Differential Impact on Astrocytes
A study by Jackson et al. explored the neuroprotective potential of NSC45586 in primary rat cortical neurons and its effects on astrocytes. This research highlights the cell-type-specific responses to PHLPP inhibition.
| Cell Type | Parameter | NSC45586 Effect | NSC117079 Effect | Control |
| Neurons | Akt Activation (p-Akt) | Increased | Increased | Baseline |
| Neuroprotection (against STS-induced death) | Increased | Increased | Baseline | |
| Astrocytes | Akt Activation (p-Akt) | Inhibited | Inhibited | Baseline |
| ERK Activation (p-ERK) | Inhibited | Inhibited | Baseline | |
| Viability | No significant effect | Reduced | Baseline |
Table 2: Comparative effects of NSC45586 and NSC117079 in primary neurons and astrocytes. Data synthesized from Jackson et al.
The data consistently demonstrates that NSC45586 activates Akt in primary chondrocytes and neurons, fulfilling its expected role as a PHLPP inhibitor. However, the unexpected inhibitory effect on Akt and ERK phosphorylation in astrocytes underscores the importance of considering the cellular context when evaluating the effects of this compound.
Alternative Compounds
For researchers considering alternatives to NSC45586, several other PHLPP inhibitors and Akt activators are available.
-
NSC117079: As shown in the comparative data, NSC117079 exhibits similar effects to NSC45586 in both chondrocytes and neurons. However, pharmacokinetic studies by Taylor et al. suggest it has a shorter half-life in plasma compared to NSC45586.
-
Other NSC series PHLPP inhibitors: Compounds such as NSC74429, NSC13378, and NSC25247 have been identified as PHLPP inhibitors, with some showing potential for neuroprotection.
-
Akt Activators: For studies focused on the consequences of Akt activation, direct Akt activators that do not target PHLPP can be considered. These include compounds that modulate upstream regulators of Akt or act as allosteric activators.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Chondrocyte Micromass Culture
This technique is used to mimic the early stages of chondrogenesis in vitro.
-
Cell Isolation: Primary chondrocytes are isolated from cartilage tissue by enzymatic digestion.
-
Cell Plating: A high-density cell suspension (e.g., 2 x 10^7 cells/mL) is plated as small droplets (micromasses) in the center of culture wells.
-
Attachment: Cells are allowed to attach for a few hours in a humidified incubator before the addition of culture medium.
-
Differentiation: Micromasses are cultured in a chondrogenic medium, often containing growth factors like TGF-β, for a specified period (e.g., 9 days).
-
Treatment: NSC45586, NSC117079, or vehicle is added to the culture medium at the desired concentration.
Glycosaminoglycan (GAG) Quantification Assay
This colorimetric assay measures the amount of sulfated GAGs, a major component of the cartilage extracellular matrix.
-
Sample Preparation: Micromass cultures are digested to release GAGs.
-
Dye Binding: A dye solution (e.g., 1,9-dimethylmethylene blue) is added to the samples. The dye binds to sulfated GAGs, causing a color change.
-
Quantification: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 525 nm).
-
Standard Curve: A standard curve is generated using known concentrations of a GAG standard (e.g., chondroitin sulfate) to determine the GAG concentration in the samples.
Western Blotting for Phosphorylated Proteins (p-Akt, p-PKC)
This technique is used to detect and quantify the levels of specific phosphorylated proteins, indicating the activation state of signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-Akt Ser473).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of the phosphorylated protein.
Visualizing the Molecular Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
In Vivo Validation of NSC45586 Sodium's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of NSC45586 sodium, a small molecule inhibitor of Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP), against its structural analog NSC117079. The information presented herein is supported by experimental data from preclinical studies, focusing on osteoarthritis, with additional context on other potential therapeutic avenues.
Executive Summary
This compound and NSC117079 are inhibitors of PHLPP1 and PHLPP2, phosphatases that negatively regulate the pro-survival Akt signaling pathway. By inhibiting PHLPP, these compounds promote Akt activation, making them attractive candidates for therapeutic intervention in diseases characterized by excessive apoptosis or cellular dysfunction, such as osteoarthritis and potentially neurodegenerative disorders.
In vivo studies in murine models of osteoarthritis have demonstrated that both NSC45586 and NSC117079 can promote chondrocyte maturation and increase articular cartilage thickness. However, pharmacokinetic analyses reveal significant differences between the two compounds. NSC117079 exhibits a more favorable pharmacokinetic profile with a shorter plasma half-life and lower volume of distribution, suggesting it is less likely to accumulate in tissues. Conversely, NSC45586 is more lipophilic, has a higher volume of distribution, and a longer half-life, raising potential concerns about its long-term safety and off-target effects. While both compounds show promise in preclinical models of osteoarthritis, the available data suggests NSC117079 may be a more suitable candidate for further clinical development due to its superior pharmacokinetic properties. Further in vivo validation of NSC45586 across a broader range of therapeutic areas is warranted to fully elucidate its potential.
Mechanism of Action: PHLPP/Akt Signaling Pathway
NSC45586 and NSC117079 exert their therapeutic effects by inhibiting the phosphatase activity of PHLPP1 and PHLPP2. These enzymes are key negative regulators of the PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and metabolism. PHLPP directly dephosphorylates and inactivates the protein kinase Akt. By inhibiting PHLPP, NSC45586 and NSC117079 maintain Akt in its active, phosphorylated state, thereby promoting downstream pro-survival signals.
Unveiling the Downstream Effects of NSC45586 Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PHLPP inhibitor NSC45586 sodium and its impact on downstream cellular targets. By examining its effects alongside alternative compounds, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeting the PHLPP/Akt signaling axis. The information is presented through clear data summaries, detailed experimental protocols, and illustrative pathway and workflow diagrams to facilitate a thorough understanding of this compound's biological activity.
Executive Summary
This compound is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases (PHLPP1 and PHLPP2). These phosphatases are key negative regulators of the pro-survival kinase Akt. By inhibiting PHLPP, this compound leads to an increase in Akt phosphorylation and activation, thereby influencing a range of downstream cellular processes including cell proliferation, apoptosis, and gene expression. This guide compares the efficacy of NSC45586 with another PHLPP inhibitor, NSC 117079, highlighting their differential effects in various cell types and providing the necessary experimental frameworks for their cross-validation.
Comparative Data on Downstream Target Modulation
The following tables summarize the quantitative data on the effects of this compound and its alternatives on key downstream targets.
Table 1: Comparison of PHLPP Inhibitor Effects on Gene Expression in Chondrocytes
| Gene | NSC45586 Effect | NSC 117079 Effect | Cell Type | Experimental Conditions |
| Sox9 | ↑ (Significantly Increased) | ↑ (Significantly Increased) | Primary mouse chondrocytes | 6 and 9 days of treatment |
| Prg4 | ↑ (Significantly Increased) | ↑ (Significantly Increased) | Primary mouse chondrocytes | 6 and 9 days of treatment |
| Col2a1 | ↑ (Significantly Increased) | ↑ (Significantly Increased) | Primary mouse chondrocytes | 6 and 9 days of treatment |
| Mmp13 | ↓ (Decreased) | ↓ (Decreased) | Primary mouse chondrocytes | 6 and 9 days of treatment |
| Phlpp1 | ↓ (Decreased) | ↓ (Decreased) | Primary mouse chondrocytes | 6 and 9 days of treatment |
| Phlpp2 | ↓ (Decreased) | ↓ (Decreased) | Primary mouse chondrocytes | 6 and 9 days of treatment |
Table 2: Comparison of PHLPP Inhibitor Effects on Nucleus Pulposus Cell Viability and Gene Expression
| Parameter | NSC45586 Effect | NSC 117079 Effect | Cell Type | Experimental Conditions |
| Cell Proliferation (MTT Assay) | ↑ (Significantly Increased) | No significant effect | Degenerated human NP cells | 24 hours treatment |
| Apoptosis | ↓ (Inhibited) | No significant effect | Mouse IVD organ cultures | Low serum conditions |
| KRT19 Expression | ↑ (Increased) | ↑ (Increased) | Degenerated human NP cells | - |
| ACAN Expression | ↑ (Increased) | No significant effect | Degenerated human NP cells | - |
| SOX9 Expression | ↑ (Increased) | No significant effect | Degenerated human NP cells | - |
| MMP13 Expression | ↓ (Decreased) | No significant effect | Degenerated human NP cells | - |
Table 3: IC50 Values for Inhibition of Akt Phosphorylation
| Compound | IC50 for Ser473 Dephosphorylation | Cell Line |
| NSC 117079 (Compound 1) | 29.1 ± 0.3 µM[1] | HT29 (colon cancer) |
| This compound | Data not available | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Western blot workflow for p-Akt detection.
Experimental Protocols
Western Blot for Phospho-Akt (Ser473) Detection
This protocol is adapted for the detection of phosphorylated Akt at serine 473, a direct downstream target of PHLPP.
1. Cell Lysis and Protein Extraction:
-
Culture cells to desired confluency and treat with this compound or alternative compounds at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
4. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., from Cell Signaling Technology, #4060) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH or β-actin.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
1. Sample Preparation:
-
Culture and treat cells as described for the Western blot protocol.
-
Harvest cells and fix with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
2. TUNEL Staining:
-
Follow the manufacturer's instructions for the chosen TUNEL assay kit (e.g., from Roche or Thermo Fisher Scientific). This typically involves:
-
An equilibration buffer step.
-
Incubation with the TdT reaction mixture containing TdT enzyme and labeled nucleotides (e.g., FITC-dUTP).
-
Stopping the reaction.
-
3. Analysis:
-
Analyze the stained cells by fluorescence microscopy or flow cytometry.
-
For microscopy, counterstain the nuclei with a DNA dye like DAPI to visualize all cells. Apoptotic cells will show bright green fluorescence in the nucleus.
-
For flow cytometry, quantify the percentage of TUNEL-positive cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
1. Cell Preparation and Fixation:
-
Culture and treat cells as required.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
2. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells to exclude doublets and debris.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent inhibitor of PHLPP, leading to the activation of Akt signaling and subsequent downstream effects that favor cell survival and proliferation in certain contexts, such as chondrocytes and nucleus pulposus cells. Its comparative efficacy against other PHLPP inhibitors like NSC 117079 appears to be cell-type dependent, with NSC45586 showing more pronounced effects on proliferation and apoptosis in nucleus pulposus cells. While its primary mechanism of action is well-established, further quantitative studies are required to fully elucidate its dose-dependent effects on apoptosis and cell cycle progression in various cancer cell lines. The provided experimental protocols offer a robust framework for researchers to conduct such cross-validation studies and further explore the therapeutic potential of this compound.
References
Navigating the PHLPPtide: A Comparative Guide to NSC45586 and Its Analogs in PHLPP Inhibition
For researchers, scientists, and drug development professionals, the quest for selective and potent inhibitors of key cellular phosphatases is a continuous journey. One such target, the PH domain and Leucine-rich repeat Protein Phosphatase (PHLPP), has garnered significant attention for its role as a critical negative regulator of the pro-survival Akt signaling pathway. The small molecule NSC45586 emerged from early screens as a promising, albeit non-selective, inhibitor of both PHLPP1 and PHLPP2 isoforms. This guide provides a comparative analysis of NSC45586 and its closely related analog, NSC117079, summarizing the available data on their structure-activity relationship, biological effects, and experimental evaluation.
While a broad, systematic structure-activity relationship (SAR) study on a diverse series of NSC45586 analogs remains to be published in the public domain, a comparative analysis of NSC45586 and NSC117079 offers valuable insights into the preliminary SAR for this chemical scaffold. Both compounds were identified through a screening of the National Cancer Institute (NCI) Diversity Set and have since been utilized as chemical probes to investigate the physiological roles of PHLPP phosphatases.
Comparative Analysis of NSC45586 and NSC117079
NSC45586 and NSC117079 act as inhibitors of PHLPP1 and PHLPP2, leading to an increase in the phosphorylation of Akt, a key downstream target.[1][2] This, in turn, promotes cell survival and other Akt-mediated cellular processes. However, studies have revealed key differences in their efficacy and pharmacokinetic profiles.
| Feature | NSC45586 | NSC117079 | Reference(s) |
| PHLPP Inhibition | Inhibitor of PHLPP1 and PHLPP2 | Inhibitor of PHLPP1 and PHLPP2 | [1][2] |
| Mechanism of Action | Blocks PHLPP phosphatase activity, leading to increased Akt phosphorylation. | Blocks PHLPP phosphatase activity, leading to increased Akt phosphorylation. | [1][2] |
| Effect on Chondrocytes | Promotes chondrocyte maturation and matrix production. | Promotes chondrocyte maturation and matrix production. | [3] |
| Effect on Nucleus Pulposus Cells | Preserved vacuolated notochordal cell morphology, suppressed apoptosis, and increased expression of KRT19, ACAN, and SOX9. | Only increased KRT19 expression. | [4] |
| Pharmacokinetics | Longer plasma half-life. | More favorable pharmacokinetic profile with a shorter plasma half-life. | [3] |
| In Vivo Efficacy | Both compounds have shown efficacy in in vivo models related to cartilage health. | Both compounds have shown efficacy in in vivo models related to cartilage health. | [3] |
Signaling Pathway of PHLPP Inhibition
The primary mechanism of action for NSC45586 and its analogs is the inhibition of PHLPP1 and PHLPP2. These phosphatases directly dephosphorylate and inactivate the protein kinase Akt. By inhibiting PHLPP, these compounds promote the phosphorylation and activation of Akt, which then phosphorylates a cascade of downstream targets involved in cell survival, growth, and proliferation.
Caption: PHLPP Inhibition Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of NSC45586 and its analogs.
In Vitro PHLPP Phosphatase Assay
This assay is fundamental to determining the direct inhibitory activity of compounds against PHLPP.
-
Enzyme and Substrate Preparation : Recombinant human PHLPP1 or PHLPP2 catalytic domain is expressed and purified. A generic phosphatase substrate, such as p-nitrophenyl phosphate (pNPP), or a more specific phosphopeptide substrate corresponding to the Akt hydrophobic motif is used.
-
Assay Reaction : The assay is typically performed in a 96-well plate format. The reaction mixture contains the PHLPP enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MnCl₂, 1 mM DTT), and varying concentrations of the inhibitor (e.g., NSC45586).
-
Initiation and Incubation : The reaction is initiated by the addition of the substrate. The plate is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection : For pNPP, the reaction is stopped, and the absorbance of the product, p-nitrophenol, is measured at 405 nm. For phosphopeptide substrates, the release of free phosphate can be quantified using a malachite green-based assay.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Akt Phosphorylation Assay (Western Blotting)
This assay assesses the ability of the inhibitors to increase Akt phosphorylation in a cellular context.
-
Cell Culture and Treatment : A suitable cell line (e.g., HEK293T, PC-3) is cultured to a desired confluency. The cells are then treated with various concentrations of the PHLPP inhibitor or vehicle control for a specific duration (e.g., 1-24 hours).
-
Cell Lysis : After treatment, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and total Akt.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : The band intensities are quantified using densitometry software. The ratio of phosphorylated Akt to total Akt is calculated to determine the effect of the inhibitor.
Experimental Workflow for Evaluating PHLPP Inhibitors
The process of identifying and characterizing novel PHLPP inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
Caption: Experimental Workflow for PHLPP Inhibitors.
Future Directions
The available data on NSC45586 and NSC117079 provide a foundational understanding of a chemical scaffold capable of inhibiting PHLPP phosphatases. However, the lack of a comprehensive public SAR study highlights a significant opportunity for further research. A systematic medicinal chemistry effort to synthesize and evaluate a broader range of NSC45586 analogs would be invaluable for:
-
Identifying the key structural features required for potent and selective PHLPP inhibition.
-
Improving the pharmacokinetic properties of the lead compounds.
-
Developing isoform-selective inhibitors to dissect the specific roles of PHLPP1 and PHLPP2.
Such studies would undoubtedly accelerate the development of novel therapeutic agents targeting the PHLPP-Akt signaling axis for a variety of diseases, including cancer and neurodegenerative disorders. This guide serves as a starting point for researchers in the field, summarizing the current knowledge and illuminating the path forward for the development of the next generation of PHLPP inhibitors.
References
- 1. Synthesis and biological evaluation of norcantharidin analogues: towards PP1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the On-Target Effects of NSC45586: A Rescue Experiment-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor NSC45586, focusing on confirming its on-target effects through the principles of a rescue experiment. We present supporting experimental data, detailed protocols for key assays, and a comparison with an alternative PHLPP inhibitor, NSC117079.
Introduction to NSC45586 and its Target
NSC45586 is a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2.[1] PHLPPs are critical negative regulators of the PI3K/Akt signaling pathway, a key cascade involved in cell survival, proliferation, and metabolism.[2][3] By inhibiting PHLPP, NSC45586 effectively increases the phosphorylation and activation of Akt, a central kinase in this pathway.[4][5] This guide explores the experimental validation of this on-target effect.
On-Target Effect Confirmation: The Rescue Experiment Concept
A rescue experiment is a powerful method to confirm that the observed phenotype of a small molecule inhibitor is due to its intended on-target effect. The logic is that if the inhibitor's effect is truly mediated by the target, then modulating a downstream component of the signaling pathway should "rescue" or reverse the inhibitor's phenotype. In the context of NSC45586, a rescue could be achieved by overexpressing a constitutively active form of a downstream effector of Akt or by inhibiting a protein that is negatively regulated by Akt.
While a direct overexpression rescue experiment for NSC45586 is not extensively documented in publicly available literature, studies have shown that inhibiting FOXO1, a transcription factor negatively regulated by Akt, can offset the regenerative potential induced by NSC45586 in nucleus pulposus cells.[6] This provides strong evidence for the on-target activity of NSC45586 through the PHLPP/Akt axis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PHLPP/Akt signaling pathway and a proposed workflow for a rescue experiment to confirm the on-target effects of NSC45586.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Turning Off AKT: PHLPP as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of NSC45586 Sodium
A comprehensive guide for the responsible handling and disposal of the PHLPP inhibitor, NSC45586 sodium, ensuring laboratory safety and environmental compliance.
For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical compound, including its proper disposal. This document provides essential safety and logistical information for the handling and disposal of this compound, a selective inhibitor of the PHLPP1 and PHLPP2 protein phosphatases. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. Key data is summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₁₇N₆NaO₃ |
| Molecular Weight | 412.38 g/mol |
| CAS Number | 6300-44-3 |
| Appearance | Solid powder |
| Solubility | Insoluble in water; Soluble in DMSO (82 mg/mL) |
| Stability | Stable as a powder at -20°C for 3 years. In solvent, stable for 1 year at -80°C or 1 month at -20°C. |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a readily available SDS, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention.
-
Spill Management: In the event of a spill, carefully contain the material. For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material and place it in a sealed container.
Step-by-Step Disposal Procedures for this compound
Given that this compound is a biologically active, water-insoluble organic compound, it must be disposed of as chemical waste. Under no circumstances should this compound or its solutions be poured down the drain.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed container for solid chemical waste.
-
-
Liquid Waste (DMSO Solutions):
-
Collect all solutions of this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
The waste container should be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (DMSO), and the approximate concentration.
-
Do not mix with other incompatible waste streams.
-
2. Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.
-
Ensure the lids of waste containers are securely fastened to prevent spills and evaporation.
3. Waste Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including the chemical name, quantity, and any other relevant hazard information.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling NSC45586 sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of NSC45586 sodium, a selective inhibitor of the PHLPP (Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase) family of phosphatases. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | PHLPP Inhibitor |
| Molecular Formula | C₂₀H₁₇N₆NaO₃ |
| Molecular Weight | 412.38 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water and DMSO |
| Storage Temperature | Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] |
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE is outlined below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are recommended.[2] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times.[3] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles should be worn.[2][3] |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. A fume hood should be used when handling large quantities of the solid or when aerosolization is possible. |
Operational Plan: Safe Handling and Preparation of Solutions
Adherence to the following step-by-step procedures will ensure the safe handling of this compound during routine laboratory operations, including the preparation of stock and working solutions for cell culture experiments.
Experimental Protocol: Preparation of this compound Solutions
Objective: To prepare sterile stock and working solutions of this compound for use in in vitro experiments.
Materials:
-
This compound solid
-
Sterile dimethyl sulfoxide (DMSO) or sterile nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (if dissolving in water)[1]
Procedure:
-
Work in a Safe Environment: Conduct all weighing and initial dissolution steps in a chemical fume hood to avoid inhalation of the powder.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired stock solution concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution:
-
For a DMSO stock solution: Add the appropriate volume of sterile DMSO to the weighed solid to achieve the desired concentration. Vortex thoroughly until the solid is completely dissolved.
-
For an aqueous stock solution: Add the appropriate volume of sterile, nuclease-free water. Vortex thoroughly. If complete dissolution is not achieved, gentle warming or sonication may be required.
-
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water for direct use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.[1]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired working concentration in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Dispose of solid this compound as chemical waste. It should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions of this compound, if not considered hazardous by local regulations, may be suitable for drain disposal with copious amounts of water. However, it is best practice to treat all solutions as chemical waste. Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be disposed of as solid chemical waste.
Note: Always adhere to your institution's specific chemical waste disposal guidelines. If you are unsure about the proper disposal method, consult your institution's Environmental Health and Safety (EHS) department.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
